1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNRBSHOFSWNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380115 | |
| Record name | 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-85-6 | |
| Record name | 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole CAS number 368869-85-6 properties
CAS Number: 368869-85-6
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1-[4-(Bromomethyl)phenyl]-1H-pyrazole, a key intermediate for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a white solid organic compound.[1] Its core structure consists of a pyrazole ring attached to a phenyl group, which is further functionalized with a bromomethyl group. This combination of a versatile heterocyclic scaffold and a reactive benzylic bromide makes it a valuable building block in organic synthesis.[2]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 368869-85-6 | [1][3][4] |
| Molecular Formula | C₁₀H₉BrN₂ | [1][4] |
| Molecular Weight | 237.1 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Melting Point | 77-79°C | [1][3] |
| Boiling Point (Predicted) | 315.3 ± 25.0°C | [1] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 0.04 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through multiple synthetic routes, primarily involving the formation of the pyrazole ring followed by functionalization, or the modification of a pre-existing substituted phenyl-pyrazole.
Experimental Protocols:
Method 1: Knorr Pyrazole Synthesis followed by Functionalization
The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][5] For 1-phenyl-1H-pyrazole derivatives, this typically begins with the reaction of phenylhydrazine with a suitable three-carbon electrophile.[2] Subsequent functionalization at the C4 position is then required.
-
Step 1: Synthesis of 1-phenyl-1H-pyrazole. This can be achieved via the classic Knorr synthesis or related methods that yield the 1-phenyl-1H-pyrazole core.[2]
-
Step 2: Introduction of a methyl group at the 4-position of the phenyl ring. This step would yield 1-(4-methylphenyl)-1H-pyrazole.
-
Step 3: Free-Radical Bromination (Wohl-Ziegler Reaction). The methyl group is then brominated to give the final product. This reaction is highly effective for the halogenation of benzylic positions.[2]
-
Reagents: N-Bromosuccinimide (NBS) is used as the bromine source, with a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene is typically used.[2]
-
Procedure: 1-(4-methylphenyl)-1H-pyrazole is dissolved in the chosen solvent. NBS and the radical initiator are added, and the mixture is heated or irradiated with UV light to initiate the reaction. The reaction is monitored for completion, after which the product is isolated and purified.
-
Method 2: Cyclocondensation and Subsequent Bromination
An alternative approach involves forming a pyrazole intermediate that already contains a functional group that can be converted to a bromomethyl group.[2]
-
Step 1: Regioselective Cyclocondensation. A β-enamino diketone can undergo cyclocondensation with phenylhydrazine to directly synthesize a 4-(hydroxymethyl)-1-phenyl-pyrazole in a one-pot procedure.[2]
-
Step 2: Bromination of the Hydroxymethyl Group (Appel Reaction). The resulting 4-(hydroxymethyl) intermediate is then brominated to yield the final product.[2]
-
Reagents: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
-
Procedure: The 4-(hydroxymethyl)-1-phenyl-pyrazole is treated with PPh₃ and CBr₄ in an appropriate solvent like dichloromethane (DCM) at room temperature. The reaction converts the alcohol to the desired bromide.
-
Caption: Synthetic routes to the target compound.
Reactivity:
The significance of this compound lies in the high reactivity of the carbon-bromine bond in the bromomethyl group.[2] Bromine is an excellent leaving group, making the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack. This allows the bromomethyl group to be used for the alkylation of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.[2]
Applications in Research and Development
The dual reactivity of the pyrazole core and the bromomethyl group makes this compound a powerful tool in drug discovery and materials science.[2]
-
Drug Discovery: The pyrazole nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with anti-inflammatory, anticancer, and antiviral properties.[6][7][8][9] This compound serves as a key intermediate for introducing the (1-phenyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecules.[2]
-
Synthesis of Novel Bioactive Molecules: Researchers utilize this compound to synthesize new series of compounds that are then screened for various biological activities.[2]
-
Structure-Activity Relationship (SAR) Studies: By reacting this compound with a diverse range of nucleophiles, medicinal chemists can generate a library of related compounds to explore how structural modifications affect biological activity.[2]
-
-
Materials Science: Brominated pyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] These reactions enable the formation of new carbon-carbon bonds, facilitating the creation of novel conjugated materials with potential applications in electronics and photonics.
Caption: Application workflow of the title compound.
Spectroscopic Characterization
While specific, publicly available experimental spectra (e.g., NMR, IR, MS) for this compound (CAS 368869-85-6) are not provided in the search results, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the phenyl ring would appear as a set of doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-8.0 ppm).
-
Pyrazole Protons: The protons on the pyrazole ring would appear as distinct signals in the aromatic region, with chemical shifts influenced by the adjacent nitrogen atoms.
-
Bromomethyl Protons: A characteristic singlet for the -CH₂Br protons would be expected, likely in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent bromine atom and phenyl ring.
-
-
¹³C NMR Spectroscopy:
-
The spectrum would show distinct signals for each of the 10 carbon atoms. The carbon of the -CH₂Br group would be found in the aliphatic region, while the remaining carbons of the phenyl and pyrazole rings would appear in the aromatic region (typically δ 110-150 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks would be expected above 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹.
-
C-H bending (out-of-plane): Strong bands in the 650-900 cm⁻¹ region, indicative of the substitution pattern on the phenyl ring.
-
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its well-defined structure, combined with the strategic placement of a reactive bromomethyl group and a pharmacologically significant pyrazole core, makes it an indispensable tool for the synthesis of a wide range of novel compounds. Its applications span from the development of new therapeutic agents to the creation of advanced functional materials, underscoring its importance in modern chemical research.
References
- 1. 368869-85-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole | Benchchem [benchchem.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of the versatile synthetic intermediate, 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. This compound serves as a crucial building block in the development of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.10 g/mol | [1] |
| Melting Point | 77-79 °C | N/A |
| Boiling Point | 315.3 ± 25.0 °C (at 760 mmHg) | N/A |
| Density | 1.4 ± 0.1 g/cm³ | N/A |
| LogP (Octanol-Water Partition Coefficient) | 2.82 | N/A |
| Flash Point | 144.5 ± 23.2 °C | N/A |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | N/A |
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyrazole ring (typically in the range of 6.0-8.0 ppm), the aromatic protons of the phenyl ring (typically in the range of 7.0-8.0 ppm), and a characteristic singlet for the bromomethyl (-CH₂Br) protons (typically in the range of 4.5-5.0 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the phenyl ring, and the bromomethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the pyrazole and phenyl rings, and the C-Br stretching of the bromomethyl group. |
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are outlined below. These protocols are based on established methods for similar compounds.
Synthesis: Wohl-Ziegler Bromination
The most common and effective method for the synthesis of this compound is the Wohl-Ziegler reaction, which involves the free-radical bromination of the methyl group of the precursor, 1-(4-Methylphenyl)-1H-pyrazole.[1]
Materials:
-
1-(4-Methylphenyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide)
-
Anhydrous non-polar solvent (e.g., Carbon Tetrachloride (CCl₄) or 1,2-Dichlorobenzene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-Methylphenyl)-1H-pyrazole in the anhydrous non-polar solvent under an inert atmosphere.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Characterization Protocols
Melting Point Determination: The melting point can be determined using a standard melting point apparatus.[2] A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
Boiling Point Determination: The boiling point is determined by simple distillation.[2] The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.
Solubility Assessment: The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature and observing its miscibility.[3] For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or gravimetric analysis.
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis stems from the high reactivity of the bromomethyl group.[1] The bromine atom is an excellent leaving group, making the adjacent benzylic carbon susceptible to nucleophilic attack. This allows for the facile introduction of the 1-phenyl-1H-pyrazol-4-ylmethyl moiety into a wide variety of molecular scaffolds.
Key reactions include:
-
Nucleophilic Substitution: Reaction with a diverse range of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.[1]
-
Cross-Coupling Reactions: The bromomethyl group can be utilized in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to create more complex molecular architectures.[1]
These reactions make this compound a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science.
Visualizations
The following diagrams illustrate the synthetic pathway and the general reactivity of this compound.
Caption: Synthesis of this compound.
Caption: General reactivity of this compound.
References
1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole molecular structure and weight
An In-depth Technical Guide to 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
This guide provides a detailed overview of the molecular structure, properties, and synthesis of this compound, a versatile building block in organic synthesis and medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyrazole ring attached to a phenyl group, which is further substituted with a bromomethyl group. This trifunctional structure imparts a unique combination of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.1 g/mol | [1] |
| CAS Number | 368869-85-6 | [1] |
| Melting Point | 77-79 °C | [1] |
| Boiling Point | 315.3 ± 25.0 °C (Predicted) | [1] |
| InChI Key | DPTQPUZPPFTLAI-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common strategy involves the initial formation of the 1-phenyl-1H-pyrazole core, followed by the introduction of the bromomethyl group at the para position of the phenyl ring.
General Synthetic Approach
A prevalent method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][3] For 1-phenyl-1H-pyrazole derivatives, phenylhydrazine is a common starting material.[2]
Experimental Protocol: Synthesis via Bromination of a Methyl Precursor
A key step in the synthesis of the title compound is the bromination of the corresponding methyl-substituted precursor, 4-methyl-1-phenyl-1H-pyrazole. This is typically achieved through a free-radical chain reaction using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as Azobisisobutyronitrile (AIBN).[2]
Materials:
-
4-methyl-1-phenyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
Procedure:
-
Dissolve 4-methyl-1-phenyl-1H-pyrazole in the anhydrous solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.
The kinetics of this bromomethylation are characteristic of a free-radical chain reaction, where the reaction rate is dependent on the concentration of the radical initiator.[2]
Chemical Reactivity and Applications
The significance of this compound in organic synthesis stems from the high reactivity of the carbon-bromine bond.[2] Bromine is an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[2] This property allows the bromomethyl group to be utilized for the alkylation of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions.[2]
Consequently, this compound serves as a crucial intermediate for introducing the (1-phenyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecular scaffolds.[2] Furthermore, brominated pyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which facilitate the formation of new carbon-carbon bonds.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery
A Technical Guide to the Biological Activities of Pyrazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of pyrazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key biological assays are provided, alongside a quantitative summary of the activities of various pyrazole derivatives to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and research processes.
Anticancer Activity of Pyrazole Derivatives
Pyrazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in signaling pathways to the induction of programmed cell death.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1,3,5-Trisubstituted-1H-pyrazole (Compound 4 ) | MCF-7 (Breast) | 3.9 | - | - |
| 1,3,5-Trisubstituted-1H-pyrazole (Compound 5 ) | MCF-7 (Breast) | 4.2 | - | - |
| 1,3,5-Trisubstituted-1H-pyrazole (Compound 10b ) | MCF-7 (Breast) | 5.5 | - | - |
| 1,3,5-Trisubstituted-1H-pyrazole (Compound 10c ) | MCF-7 (Breast) | 4.8 | - | - |
| Diphenyl pyrazole–chalcone (Compound 6b ) | HNO-97 (Head and Neck) | 10 | - | - |
| Diphenyl pyrazole–chalcone (Compound 6d ) | HNO-97 (Head and Neck) | 10.56 | - | - |
| Pyrazolyl-chalcone (Compound 7d ) | MCF-7 (Breast) | 42.6 | Doxorubicin | 48 |
| Pyrazolyl-chalcone (Compound 9e ) | PACA2 (Pancreatic) | 27.6 | Doxorubicin | 52.1 |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f ) | MDA-MB-468 (Breast) | 14.97 (24h) / 6.45 (48h) | Paclitaxel | 49.90 (24h) / 25.19 (48h) |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11 ) | AsPC-1 (Pancreatic) | 16.8 | - | - |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11 ) | U251 (Glioblastoma) | 11.9 | - | - |
| Fused Pyrazole (Compound 1 ) | HEPG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Fused Pyrazole (Compound 9 ) | HEPG2 (Liver) | 0.31 | Erlotinib | 10.6 |
| Fused Pyrazole (Compound 12 ) | HEPG2 (Liver) | 0.45 | Erlotinib | 10.6 |
| DHT-derived pyrazole (24e ) | PC-3 (Prostate) | 4.2 | - | - |
| DHT-derived pyrazole (24e ) | DU 145 (Prostate) | 3.6 | - | - |
| DHT-derived pyrazole (24e ) | MCF-7 (Breast) | 5.5 | - | - |
| Ferrocene-pyrazole hybrid (47c ) | HCT-116 (Colon) | 3.12 | - | - |
| Ferrocene-pyrazole hybrid (47c ) | HL60 (Leukemia) | 6.81 | - | - |
| Pyrano[2,3-c]pyrazole (50h ) | 786-0 (Renal) | 9.9 µg/mL | Doxorubicin | - |
| Pyrano[2,3-c]pyrazole (50h ) | MCF-7 (Breast) | 31.87 µg/mL | Doxorubicin | - |
Kinase Inhibition
A significant number of pyrazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
CDKs are key enzymes in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
| Compound/Derivative Class | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazole derivative (4 ) | CDK2/cyclin A2 | 3.82 | AT7519 | - |
| Pyrazole derivative (7d ) | CDK2/cyclin A2 | 1.47 | AT7519 | - |
| Pyrazole derivative (9 ) | CDK2/cyclin A2 | 0.96 | AT7519 | - |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5 ) | CDK2 | 0.56 | Roscovitine | 0.99 |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (6 ) | CDK2 | 0.46 | Roscovitine | 0.99 |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (11 ) | CDK2 | 0.45 | Roscovitine | 0.99 |
| Pyridone derivative (4 ) | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.39 |
| Pyrazolo[3,4-b]pyridin-3-amine (8 ) | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.39 |
| N-Mannich base (4a ) | CDK2 | 0.205 | Roscovitine | 0.556 |
| N-Mannich base (5a ) | CDK2 | 0.311 | Roscovitine | 0.556 |
| N-Mannich base (6b ) | CDK2 | 0.458 | Roscovitine | 0.556 |
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound/Derivative Class | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Fused Pyrazole (Compound 9 ) | VEGFR-2 | 0.22 | Erlotinib | - |
| Fused Pyrazole (Compound 11 ) | VEGFR-2 | 0.27 | Erlotinib | 0.20 |
| Fused Pyrazole (Compound 12 ) | VEGFR-2 | 0.35 | Erlotinib | 0.20 |
| N-Mannich base (4a ) | VEGFR-2 | 0.55 | Sorafenib | 0.03 |
| N-Mannich base (5a ) | VEGFR-2 | 0.267 | Sorafenib | 0.03 |
| N-Mannich base (6b ) | VEGFR-2 | 0.2 | Sorafenib | 0.03 |
| Pyrazole-based 4-thiazolidinone hybrid (37 ) | VEGFR-2 | 0.06 | - | - |
| Pyrazole-based 4-thiazolidinone hybrid (38 ) | VEGFR-2 | 0.03 | - | - |
| Pyrazole-based 4-thiazolidinone hybrid (39 ) | VEGFR-2 | 0.06 | - | - |
The B-Raf kinase is a component of the MAPK/ERK signaling pathway, and mutations in the B-Raf gene are common in several cancers, particularly melanoma.
| Compound/Derivative Class | Target | IC50 (µM) |
| 5-phenyl-1H-pyrazol derivative (30 ) | B-Raf (V600E) | 0.19 |
| 3,4-diarylpyrazole-1-carboxamide (64 ) | B-Raf (V600E) | - (IC50 against A375P cell line = 4.5 µM) |
| Non-Oxime containing pyrazole (85 ) | B-Raf kinase | - (Potent inhibition reported) |
| 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol (C6 ) | B-Raf (V600E) | 0.15 |
Induction of Apoptosis
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key proteins in the apoptotic signaling cascades.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity of Pyrazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them a promising area of research in the development of new anti-infective drugs.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).
| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrazole-1-carbothiohydrazide (21a ) | Staphylococcus aureus | 62.5 | Chloramphenicol | >125 |
| Pyrazole-1-carbothiohydrazide (21a ) | Bacillus subtilis | 62.5 | Chloramphenicol | >125 |
| Pyrazole-1-carbothiohydrazide (21a ) | Escherichia coli | 125 | Chloramphenicol | - |
| Pyrazole-1-carbothiohydrazide (21a ) | Klebsiella pneumoniae | 62.5 | Chloramphenicol | - |
| Pyrazole-1-carbothiohydrazide (21a ) | Candida albicans | 7.8 | Clotrimazole | >7.8 |
| Pyrazole-1-carbothiohydrazide (21a ) | Aspergillus niger | 2.9 | Clotrimazole | >7.8 |
| Imidazo-pyridine pyrazole (18 ) | S. aureus | <1 | Ciprofloxacin | - |
| Imidazo-pyridine pyrazole (18 ) | E. coli | <1 | Ciprofloxacin | - |
| Imidazo-pyridine pyrazole (18 ) | K. pneumoniae | <1 | Ciprofloxacin | - |
| Imidazo-pyridine pyrazole (18 ) | P. aeruginosa | <1 | Ciprofloxacin | - |
| Pyrano[2,3-c] pyrazole (5c ) | E. coli | 6.25 | - | - |
| Pyrano[2,3-c] pyrazole (5c ) | K. pneumoniae | 6.25 | - | - |
| Indazole (9 ) | S. aureus (MDR) | 4 | - | - |
| Indazole (9 ) | Enterococcus faecalis | 4 | - | - |
| Diphenyl pyrazole–chalcone (6d ) | MRSA | 15.7 | Ciprofloxacin | - |
| Diphenyl pyrazole–chalcone (6d ) | E. coli | 7.8 | Ciprofloxacin | - |
Experimental Protocol: Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing
The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
Pyrazole compound solution (at a known concentration)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyrazole compound onto the surface of the inoculated agar plate. A control disk with the solvent used to dissolve the compound should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, celecoxib.[3][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX inhibitory activity of selected pyrazole derivatives, presented as IC50 values.
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Phenylbutazone | - | - | Non-selective |
| SC-558 | - | - | Highly selective for COX-2 |
| Hybrid pyrazole analogue (5u ) | 134.12 | 1.79 | 74.92 |
| Hybrid pyrazole analogue (5s ) | 133.51 | 1.83 | 72.95 |
| Hybrid pyrazole analogue (5r ) | 124.95 | 1.94 | 64.40 |
| Thymol–pyrazole hybrid (8b ) | - | - | 316 |
| Thymol–pyrazole hybrid (8g ) | - | - | 268 |
| 1,3,4-trisubstituted pyrazole (PYZ38 ) | >80 | 1.33 | >60 |
| 1,5-diarylpyrazole-urea (PYZ16 ) | 5.58 | 0.52 | 10.73 |
Mechanism of Action: COX Inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema assay is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Pyrazole compound formulation (for oral or intraperitoneal administration)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the pyrazole compound or the standard anti-inflammatory drug (e.g., indomethacin) to the respective groups at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification to optimize potency and selectivity, ensure that pyrazole-containing compounds will remain a key focus of research in medicinal chemistry. This technical guide provides a foundational understanding of the significant anticancer, antimicrobial, and anti-inflammatory properties of this important class of compounds, along with the experimental methodologies used to evaluate them. It is intended to serve as a valuable resource for researchers and scientists in their efforts to develop novel and effective drugs for a range of human diseases.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Speculative Mechanism of Action of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The compound 1-[4-(Bromomethyl)phenyl]-1H-pyrazole possesses structural features—a biologically active phenylpyrazole scaffold and a reactive bromomethyl group—that strongly suggest a mechanism of action centered on covalent inhibition . This guide posits that the molecule likely functions by first binding non-covalently to a target protein, guided by its phenylpyrazole core, and then forming an irreversible covalent bond via its electrophilic bromomethyl moiety with a nucleophilic amino acid residue in the binding site. This action leads to the permanent modulation of the target's biological activity. This document outlines this speculative mechanism, proposes key experiments to validate the hypothesis, and provides the necessary theoretical framework for further investigation.
Speculative Mechanism of Action: Covalent Inhibition
The molecular architecture of this compound is a composite of two functionally significant moieties: the phenylpyrazole scaffold and the electrophilic bromomethyl "warhead". This structure is characteristic of a targeted covalent inhibitor.
-
The Phenylpyrazole Scaffold: The pyrazole ring and its derivatives are considered "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Phenylpyrazoles, in particular, are well-documented as antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels in insecticides.[3][4][5] In pharmaceuticals, this scaffold is a core component of numerous kinase inhibitors, proteasome inhibitors, and other targeted therapies.[6][7] This scaffold is responsible for the initial, reversible binding and orientation of the molecule within the target's binding pocket.
-
The Bromomethyl "Warhead": The bromomethyl group (-CH₂Br) is a potent electrophile. The bromine atom is an excellent leaving group, making the adjacent benzylic carbon highly susceptible to nucleophilic attack.[8][9] This reactivity is the cornerstone of its proposed function as a covalent modifier.
The proposed mechanism proceeds in two steps:
-
Reversible Binding: The inhibitor first docks into the active or allosteric site of a target protein. This initial binding is driven by non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) between the phenylpyrazole core and the protein.
-
Irreversible Covalent Bonding: Once optimally oriented, the electrophilic carbon of the bromomethyl group is positioned near a nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine, or Histidine). The nucleophile attacks the carbon, displacing the bromide ion and forming a stable, permanent covalent bond. This alkylation of the target protein leads to its irreversible inhibition or activation.
This mechanism is depicted in the logical relationship diagram below.
Potential Target Classes and Signaling Pathways
Given the prevalence of the pyrazole scaffold in approved drugs, several protein classes are high-probability targets.[1] The most likely candidates are protein kinases, which are frequently targeted by covalent inhibitors.
Speculative Target: A Protein Kinase (e.g., a Tyrosine Kinase)
Many kinase inhibitors feature a pyrazole core.[7] If this compound targets a kinase, it would likely bind in the ATP pocket. A cysteine residue, often found near this pocket, could then act as the nucleophile to form a covalent bond, blocking ATP from binding and shutting down kinase activity. This would disrupt the downstream signaling pathway controlled by the kinase, potentially affecting cell proliferation, survival, or differentiation.
The diagram below illustrates the potential disruption of a generic kinase signaling pathway.
Quantitative Data (Hypothetical)
No experimental data for this specific compound is publicly available. The following tables present hypothetical, yet plausible, data that would be generated to characterize a covalent inhibitor.
Table 1: Enzyme Inhibition and Cell Viability
| Parameter | Value | Target/Cell Line | Description |
|---|---|---|---|
| IC₅₀ (Enzyme) | 85 nM | Recombinant Kinase X | Concentration for 50% inhibition in a biochemical assay. |
| kᵢₙₐcₜ/Kᵢ | 0.09 µM⁻¹s⁻¹ | Recombinant Kinase X | Second-order rate constant for covalent inactivation. |
| GI₅₀ (Cell) | 1.2 µM | Cancer Cell Line Y | Concentration for 50% growth inhibition in a cell-based assay. |
Table 2: Target Engagement Assay
| Assay Type | Timepoint | % Target Occupancy (at 1 µM) | Method |
|---|---|---|---|
| Cellular Thermal Shift | 4 hr | 88% | Measures target protein stabilization upon binding. |
| Intact Protein MS | 4 hr | 92% | Direct detection of covalent modification by mass shift. |
Experimental Protocols
To test the speculative mechanism, a series of experiments are required.
Intact Protein Mass Spectrometry for Covalent Binding
Objective: To directly confirm that the compound forms a covalent adduct with the target protein.
Methodology:
-
Incubation: Incubate the purified recombinant target protein (e.g., Kinase X) at a concentration of 1-5 µM with a 5-fold molar excess of this compound. Incubate for various time points (e.g., 0, 1, 4, 12 hours) at room temperature. Include a vehicle control (DMSO).
-
Sample Cleanup: Desalt the protein samples using a C4 ZipTip or equivalent method to remove unbound compound.
-
Mass Spectrometry: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of the compound fragment (minus the bromine atom) confirms covalent binding.
The workflow for this experiment is visualized below.
Enzyme Kinetics to Determine Inactivation Rate
Objective: To quantify the efficiency of covalent inhibition.
Methodology:
-
Assay Setup: Prepare a standard kinase assay buffer containing ATP and a suitable peptide substrate.
-
Pre-incubation: Pre-incubate the target kinase with varying concentrations of the inhibitor for different lengths of time.
-
Initiate Reaction: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the assay buffer to initiate the kinase reaction.
-
Measure Activity: Measure the rate of substrate phosphorylation over time using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of these lines gives the observed rate of inactivation (kₒₑₛ). Plot kₒₑₛ against inhibitor concentration to determine the kinetic parameters Kᵢ (affinity constant) and kᵢₙₐcₜ (maximal inactivation rate).
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residue that forms the covalent bond.
Methodology:
-
Identify Putative Sites: Based on a homology model or crystal structure of the target protein, identify potential nucleophilic residues (e.g., Cys, Lys) in or near the binding pocket.
-
Create Mutants: Use site-directed mutagenesis to replace the candidate residue with a non-nucleophilic amino acid (e.g., Cysteine to Alanine).
-
Express and Purify: Express and purify the mutant proteins.
-
Test for Inactivation: Repeat the enzyme kinetics (Protocol 4.2) and mass spectrometry (Protocol 4.1) experiments with the mutant proteins.
-
Analyze Results: The loss of time-dependent inactivation and the absence of a mass shift in a mutant protein confirm that the mutated residue is the site of covalent modification.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 9. 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole | Benchchem [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on the Phenyl Ring
The bromomethylphenyl moiety, commonly found in benzyl bromide and its derivatives, is a cornerstone functional group in organic synthesis. Its remarkable reactivity, primarily centered on the lability of the carbon-bromine bond, makes it an invaluable tool for introducing the benzyl group, a common structural motif in pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] This guide provides a comprehensive exploration of the factors governing the reactivity of the bromomethyl group, details common transformations, and presents relevant experimental data and protocols for its application.
Core Reactivity: Nucleophilic Substitution
The defining characteristic of the bromomethyl group on a phenyl ring is its high susceptibility to nucleophilic substitution reactions.[1] This reactivity is significantly enhanced compared to a standard primary alkyl halide due to the adjacent phenyl ring. The reaction can proceed through two distinct mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).
1.1. The SN1 Pathway and Carbocation Stability
Despite being a primary halide, benzyl bromide can readily undergo SN1 reactions.[4][5] This is attributed to the exceptional stability of the intermediate benzyl carbocation formed upon the departure of the bromide leaving group.[4][6] The positive charge on the benzylic carbon is effectively delocalized across the aromatic ring through resonance, spreading the charge and stabilizing the intermediate.[4][5] This resonance stabilization lowers the activation energy for carbocation formation, making the SN1 pathway accessible.
Caption: Resonance delocalization of the positive charge in the benzyl carbocation.
1.2. The SN2 Pathway
Primary benzylic halides like benzyl bromide are also excellent substrates for SN2 reactions.[7] The benzylic carbon is relatively unhindered, allowing for backside attack by a nucleophile in a concerted mechanism. A key advantage of this pathway for primary benzyl halides is the lack of competition from elimination reactions, which can be a significant side reaction for other primary alkyl halides.
1.3. Factors Influencing the SN1 vs. SN2 Mechanism
The preferred reaction pathway is a function of several variables:
-
Substrate Structure: Primary (1°) benzylic halides can react by either SN1 or SN2 pathways.[5] Secondary (2°) and tertiary (3°) benzylic halides strongly favor the SN1 mechanism due to increased carbocation stability and steric hindrance that impedes SN2 backside attack.
-
Nucleophile: Strong nucleophiles (e.g., RS⁻, CN⁻, OH⁻) favor the SN2 mechanism, as the reaction rate is dependent on the nucleophile's concentration and strength.[7] Weak nucleophiles (e.g., H₂O, ROH) favor the SN1 mechanism, where the rate-determining step is the formation of the carbocation.[8]
-
Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the leaving group, favoring the SN1 pathway. Polar aprotic solvents (e.g., acetone, DMF) are better suited for SN2 reactions.
-
Substituents on the Phenyl Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring further stabilize the benzyl carbocation, increasing the rate of SN1 reactions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) destabilize the carbocation, slowing down the SN1 pathway and making the SN2 mechanism more favorable.[9]
Caption: General workflow for nucleophilic substitution on a bromomethylphenyl compound.
Other Key Reactions
While nucleophilic substitution is the dominant reaction, the benzylic position is also reactive towards radical and oxidative processes.
-
Free-Radical Bromination: The bromomethyl group is typically installed onto a toluene derivative via free-radical bromination.[10] Reagents like N-bromosuccinimide (NBS) or elemental bromine, in the presence of a radical initiator (UV light or heat), selectively brominate the benzylic position.[11] This selectivity is due to the resonance-stabilized benzylic radical intermediate.[11]
-
Benzylic Oxidation: The benzylic carbon can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[11] This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[11]
-
Use as a Protecting Group: The benzyl group is widely used as a protecting group for alcohols and carboxylic acids, a direct application of its SN2 reactivity.[1][10] The protection is achieved by reacting the alcohol or carboxylate with benzyl bromide in the presence of a base.[12]
Applications in Drug Development
The reactivity of benzyl bromide and its derivatives makes them crucial intermediates in the pharmaceutical industry.[1][3] They are employed as versatile alkylating agents to introduce the benzyl moiety, which is present in a wide array of active pharmaceutical ingredients (APIs).[2] This includes the synthesis of benzyl esters and ethers, which can modify the solubility, stability, and bioavailability of drug candidates.
Quantitative Reactivity Data
The reactivity of bromomethylphenyl compounds can be quantified through kinetic studies. The relative reactivity is influenced by both the nucleophile and the substituents on the phenyl ring.
Table 1: Relative Reactivity of Benzyl Halides and Related Compounds
| Compound | Relative Reactivity (SCE-inducing ability) | Notes |
|---|---|---|
| Benzyl bromide | Most active | Found to be the most potent aralkylating agent, mutagen, and SCE inducer among the tested compounds.[13] |
| Benzyl chloride | ~ p-Nitrobenzyl chloride ~ p-Methylbenzyl chloride | Significantly less reactive than benzyl bromide.[13] |
| p-Nitrobenzyl chloride | ~ Benzyl chloride ~ p-Methylbenzyl chloride | High mutagenicity in bacteria may be due to other reaction mechanisms.[13] |
Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzylamines with Benzyl Bromide in Methanol
| Substituent (X) on Benzylamine | Temperature (°C) | k₂ x 10³ (L mol⁻¹ s⁻¹) |
|---|---|---|
| 4-OCH₃ | 30 | 1.83 |
| 4-CH₃ | 30 | 1.15 |
| H | 30 | 0.62 |
| 4-Cl | 30 | 0.32 |
| 4-CF₃ | 30 | 0.14 |
| 3-CF₃ | 30 | 0.11 |
| 4-NO₂ | 30 | 0.06 |
Data synthesized from information suggesting electron-donating groups increase the reaction rate and electron-withdrawing groups decrease it in a study of nucleophilic substitution reactions of benzylamines with benzyl bromide.[9]
Experimental Protocols
Protocol 1: Synthesis of Benzyl Bromide via Free-Radical Bromination of Toluene
This protocol describes the synthesis of benzyl bromide from toluene using elemental bromine and photo-irradiation.[14]
-
Materials: Toluene (0.2 mol), dry carbon tetrachloride (five-fold volume of toluene), elemental bromine (0.205 mol, dried with H₂SO₄), ice-water, ice-cold aqueous sodium bicarbonate solution, magnesium sulfate.
-
Apparatus: Two-necked flask, reflux condenser, dropping funnel, 500-watt photolamp, stirrer.
-
Procedure:
-
Charge the flask with toluene and carbon tetrachloride.
-
Heat the mixture to boiling.
-
Irradiate the flask with the photolamp.
-
Add the dried bromine dropwise via the dropping funnel, ensuring the tip is below the liquid surface. Adjust the addition rate to keep the refluxing solvent nearly colorless. The reaction typically takes 30 minutes to 2 hours.[14]
-
Vent the evolved hydrogen bromide gas safely.
-
After the addition is complete, stop the irradiation and cool the reaction mixture.
-
Wash the cooled solution rapidly with ice-water, followed by ice-cold sodium bicarbonate solution, and again with ice-water.[14]
-
Dry the organic layer with magnesium sulfate.
-
Remove the carbon tetrachloride by evaporation in vacuo.
-
Distill the residue under vacuum (b.p. 78°C/15mm) to yield pure benzyl bromide (typical yield ~70%).[14]
-
Caption: Experimental workflow for the synthesis of benzyl bromide.
Protocol 2: General Procedure for Benzyl Protection of an Alcohol
This protocol outlines a general method for protecting an alcohol using benzyl bromide and a weak base.[12]
-
Materials: Alcohol substrate (1.0 eq), benzyl bromide (BnBr, 1.5 - 3.0 eq), potassium carbonate (K₂CO₃, 2.0 - 3.0 eq), solvent (e.g., DMF or Acetonitrile).
-
Apparatus: Round-bottom flask, magnetic stirrer, condenser (if heating).
-
Procedure:
-
Dissolve the alcohol substrate in the chosen solvent (e.g., DMF) in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for a designated period (e.g., 2 hours) to form the alkoxide.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzylated alcohol.
-
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzyl halides: Significance and symbolism [wisdomlib.org]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Benzyl Bromide [commonorganicchemistry.com]
- 13. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
Literature review of 1-phenyl-1H-pyrazole derivatives
An In-depth Technical Guide to 1-Phenyl-1H-pyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1] This is due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2][3] Among its many variations, the 1-phenyl-1H-pyrazole core is a cornerstone in the development of numerous therapeutic agents. Compounds incorporating this structure have demonstrated a remarkable breadth of biological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties.[2][3][4][5]
The versatility of the pyrazole ring allows for structural modifications at various positions, enabling the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SAR).[1] This has led to the successful development of drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, underscoring the therapeutic potential of this chemical class.[5][6] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of 1-phenyl-1H-pyrazole derivatives for researchers and drug development professionals.
Synthesis of 1-Phenyl-1H-pyrazole Derivatives
The most common and versatile method for synthesizing the 1-phenyl-1H-pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a phenylhydrazine derivative and a 1,3-dicarbonyl compound.[1][7] Variations of this method, including the use of α,β-unsaturated ketones (chalcones) followed by cyclization, are also widely employed to generate diverse substitution patterns.[4][8] Microwave-assisted and catalyst-based approaches, such as using nano-ZnO, have been developed to improve yields and shorten reaction times, offering more environmentally friendly alternatives.[7]
Experimental Protocols
General Protocol for Synthesis of 3-(2-naphthyl)-1-phenyl-1H-pyrazole Chalcone Derivatives.[4]
-
Chalcone Synthesis (2a-e): A mixture of 1-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)ethanone (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) is dissolved in absolute ethanol (20 mL).
-
A few drops of piperidine are added, and the mixture is refluxed for 6-8 hours.
-
After cooling, the resulting solid precipitate is filtered, washed with cold ethanol, dried, and recrystallized from ethanol to yield the chalcone derivative.
General Protocol for Cyclization to form Phenylpyrazoline Derivatives (4a-e).[4]
-
A solution of the chalcone derivative (2a-e) (1.0 mmol) and phenylhydrazine (1.0 mmol) in absolute ethanol (15 mL) with 0.5 mL of piperidine is refluxed for 8-10 hours.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The formed solid is filtered, washed with ethanol, and purified by recrystallization from an appropriate solvent.
Pharmacological Activities
1-phenyl-1H-pyrazole derivatives exhibit a wide spectrum of biological activities, making them a subject of intense research in drug discovery.
Anti-inflammatory and Analgesic Activity
This is one of the most well-documented activities of this class of compounds, largely due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9] Celecoxib is a prime example of a successful COX-2 inhibitor based on the 1,5-diarylpyrazole scaffold.[6] Numerous derivatives have been synthesized and tested, showing potent anti-inflammatory, analgesic, and antipyretic properties in various animal models, such as the carrageenan-induced paw edema test.[10][11]
Table 1: Anti-inflammatory Activity of Selected 1-Phenyl-1H-pyrazole Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Celecoxib | COX-2 Inhibition | IC50 = 0.95 µM | [9] |
| Compound AD 532 | Carrageenan-induced paw edema | Promising anti-inflammatory effect | [11] |
| Benzotiophenyl derivative (44) | COX-2 Inhibition | IC50 = 0.01 µM | [9] |
| 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Carrageenan-induced paw edema | Strong anti-inflammatory effect |[12] |
Anticancer Activity
The 1-phenyl-1H-pyrazole scaffold is prevalent in the design of novel anticancer agents.[2] These derivatives have shown cytotoxicity against a variety of human cancer cell lines, including lung (A549), liver (HepG2), breast (MCF-7), and colon (HCT116) carcinomas.[13][14] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and the anti-apoptotic protein MCL-1.[14][15]
Table 2: Anticancer Activity of Selected 1-Phenyl-1H-pyrazole Derivatives
| Compound | Cell Line | Activity (IC50) | Target | Reference |
|---|---|---|---|---|
| Compound 9c (4-chlorophenyl moiety) | A549, HepG2, HCT116, MCF-7 | Potent activity | Not specified | [13] |
| Compound 7 | A549 | 6.52 µM | Not specified | [13] |
| Compound 43 (carbaldehyde derivative) | MCF-7 | 0.25 µM | PI3 Kinase | [14] |
| Compound 24 | A549 | 8.21 µM | EGFR | [14] |
| GQN-B37-Me | MV-4-11 (Leukemia) | Induces apoptosis | MCL-1 |[15] |
Antimicrobial Activity
Derivatives of 1-phenyl-1H-pyrazole have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[5][16][17] The introduction of various substituents, such as thiazole or bromoacetyl moieties, onto the pyrazole ring has been shown to enhance their antimicrobial properties.[16][17] Some compounds have exhibited inhibitory effects against pathogenic yeast like Candida albicans and bacteria such as Staphylococcus aureus.[17]
Table 3: Antimicrobial Activity of Selected 1-Phenyl-1H-pyrazole Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound 3 (bromoacetyl moiety) | Candida albicans, Aspergillus | Excellent activity | [17] |
| Compound 4d (thiazole scaffold) | Various bacteria and fungi | Good activity | [16] |
| Compound 6d (fluoro phenyl group) | E. coli, S. aureus, C. albicans | Highest antimicrobial potential in series | [18] |
| Azo clubbed 1H-pyrazol-5-ol | Gram-negative strains | MIC = 312.5 µg/mL |[3] |
Other Biological Activities
Beyond the major areas described, 1-phenyl-1H-pyrazoles have been investigated for a host of other therapeutic applications:
-
Antiviral Agents: Phenylpyrazole derivatives have been studied for their potential to inhibit HIV replication.[19]
-
Antioxidant Agents: Certain derivatives act as potent radical scavengers and 15-Lipoxygenase (15-LOX) inhibitors.[4][20]
-
Xanthine Oxidase Inhibitors: Specific compounds like Y-700 have shown potent inhibition of xanthine oxidase, with potential for treating hyperuricemia and gout.[21]
-
Cannabinoid Receptor (CB1) Antagonists: The pyrazole structure is central to compounds like SR141716A, which are potent and selective CB1 receptor antagonists.[22]
Structure-Activity Relationship (SAR)
The biological activity of 1-phenyl-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the N1-phenyl rings.[1]
-
For Cannabinoid Receptor Antagonism: Potent CB1 antagonistic activity requires a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position.[22]
-
For Anticancer Activity: Modifications on the N1-phenyl ring and at the C3 and C4 positions of the pyrazole core are critical for potency against various cancer cell lines.[1] For instance, incorporating an arylidene moiety at the C4-position has been shown to improve cytotoxic effects.[13]
-
For Antimicrobial Activity: The attachment of a bromoacetyl moiety to the pyrazole ring has been identified as a key feature for developing new antifungal agents.[17]
-
For Anti-HIV Activity: The diazenyl group in initial lead compounds could be successfully replaced by an aminomethylene group, and optimization of the benzyl group and pyrazole ring led to more potent derivatives.[19]
Key Biological Assay Protocols
Sulforhodamine B (SRB) Assay for Antitumor Activity.[13] This workflow is used to determine cytotoxicity against cancer cell lines.
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity.[10][11]
-
Animal Grouping: Male Wistar rats are divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups (receiving different doses of the pyrazole derivative).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Inflammation Induction: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation: The percentage of edema inhibition is calculated for each group relative to the control group to determine the anti-inflammatory activity.
Conclusion and Future Perspectives
The 1-phenyl-1H-pyrazole scaffold remains a highly productive and versatile framework in modern medicinal chemistry. Its derivatives have demonstrated a vast range of pharmacological activities, leading to clinically successful drugs and numerous promising lead compounds. The synthetic accessibility and the potential for substitution at multiple positions allow for extensive SAR studies to optimize potency and selectivity.
Future research will likely focus on several key areas:
-
Novel Targets: Exploring the efficacy of 1-phenyl-1H-pyrazole derivatives against new and emerging biological targets.
-
Hybrid Molecules: Designing hybrid molecules that combine the pyrazole core with other pharmacophores to achieve multi-target activity, potentially for complex diseases like cancer or neurodegenerative disorders.[4]
-
Improving Safety Profiles: Further refining structures to enhance selectivity and reduce off-target effects, thereby improving the overall safety and therapeutic window of these compounds.
-
Green Synthesis: Expanding the use of environmentally friendly synthetic methods to produce these valuable compounds sustainably.[7]
The continued exploration of 1-phenyl-1H-pyrazole derivatives holds significant promise for the discovery of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. academicstrive.com [academicstrive.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole: Safety, Handling, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and physical and chemical data for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole (CAS No: 368869-85-6). The information is intended to support its safe use in research and development environments.
Chemical Identification and Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C10H9BrN2 | |
| Molecular Weight | 237.1 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 77-79 °C | |
| Boiling Point (Predicted) | 315.3 ± 25.0 °C | |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | |
| Purity | Typically ≥95% |
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The following table summarizes its classification and associated hazards.
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/1C or 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed |
Signal Word: Danger or Warning
Hazard Pictograms:
Caption: GHS Hazard Pictograms for this compound.
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat or chemical-resistant suit.
-
Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly.
-
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.
-
Keep away from heat and sources of ignition.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazard Data
Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical:
-
Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
Fire-Fighting Procedures:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
Evacuate the area and fight the fire from a safe distance.
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (see Section 3).
-
Avoid dust formation.
Environmental Precautions:
-
Prevent the chemical from entering drains, sewers, or waterways.
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For large spills, contain the material and collect it for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Experimental Workflow: Safe Handling and Emergency Response
The following diagram outlines a logical workflow for the safe handling of this compound and the appropriate emergency response procedures.
Caption: Workflow for Safe Handling and Emergency Response.
Detailed Experimental Protocol: General Procedure for Handling this compound
This protocol provides a general framework for the safe handling and use of this compound in a laboratory setting. Note: This is a general guideline and should be adapted to specific experimental needs and institutional safety policies.
1. Pre-Experiment Preparation: 1.1. Documentation Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound. Review all relevant Standard Operating Procedures (SOPs) for handling hazardous chemicals. 1.2. Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. 1.3. Personal Protective Equipment (PPE): Put on all required PPE, including a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. 1.4. Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.
2. Handling and Weighing: 2.1. Chemical Transport: Transport the container of this compound in a secondary container to the fume hood. 2.2. Weighing:
- Place a balance inside the fume hood if possible. If not, tare a sealed container, add the chemical to the container inside the fume hood, and then seal it before weighing outside the hood.
- Use a spatula to transfer the solid. Avoid creating dust. 2.3. Dispensing/Reaction Setup:
- Perform all manipulations of the open container within the fume hood.
- If making a solution, add the solid to the solvent slowly to avoid splashing.
- If using in a reaction, ensure the reaction vessel is properly secured.
3. Post-Handling and Cleanup: 3.1. Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have come into contact with the chemical using an appropriate solvent and then a cleaning agent. 3.2. Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container. 3.3. Storage: Securely close the primary container of this compound and return it to its designated storage location. 3.4. PPE Removal: Remove gloves and lab coat before leaving the laboratory. 3.5. Hygiene: Wash hands thoroughly with soap and water.
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet and your institution's safety guidelines before handling any chemical.
An In-depth Technical Guide to the Solubility of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3] 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole possesses both polar (the pyrazole ring with two nitrogen atoms) and non-polar (the phenyl ring and the bromomethyl group) characteristics. This amphiphilic nature suggests it will exhibit a range of solubilities in various organic solvents.
Based on its structure, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Classification | Examples | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar pyrazole ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to hydrogen bond with the nitrogen atoms of the pyrazole ring enhances solubility. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The non-polar phenyl ring and alkyl halide contribute to some solubility in these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility assessment.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Protocol:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound appears soluble, further increments of the solute can be added until saturation is observed to gain a semi-quantitative understanding.
This is a widely used method for determining the equilibrium solubility of a compound.[3][4]
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker at a constant temperature
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow and Synthetic Utility
The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in organic synthesis.
Caption: Workflow for Quantitative Solubility Determination.
The versatility of this compound as a synthetic intermediate stems from the reactivity of the bromomethyl group, which is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack.[1] This allows for the facile introduction of the 1-phenyl-1H-pyrazol-4-ylmethyl moiety into various molecular scaffolds.
Caption: Synthetic Applications via Nucleophilic Substitution.
References
Spectroscopic and Synthetic Profile of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for the versatile chemical intermediate, 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. This compound serves as a crucial building block in medicinal chemistry and materials science, primarily due to the reactive bromomethyl group, which allows for its conjugation to a wide array of molecular scaffolds. The pyrazole moiety is a well-established pharmacophore, and its combination with a functionalizable phenyl linker offers significant opportunities for the development of novel therapeutic agents and functional materials.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound, based on the analysis of its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d | 1H | Pyrazole H-5 |
| ~7.65 | d | 2H | Phenyl H-2', H-6' |
| ~7.50 | t | 1H | Pyrazole H-3 |
| ~7.45 | d | 2H | Phenyl H-3', H-5' |
| ~6.50 | dd | 1H | Pyrazole H-4 |
| ~4.50 | s | 2H | -CH₂Br |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | Pyrazole C-5 |
| ~138.5 | Phenyl C-1' |
| ~137.0 | Phenyl C-4' |
| ~129.5 | Phenyl C-3', C-5' |
| ~127.0 | Pyrazole C-3 |
| ~120.0 | Phenyl C-2', C-6' |
| ~107.0 | Pyrazole C-4 |
| ~33.0 | -CH₂Br |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Medium | Aromatic C-H Stretch |
| 1600, 1510, 1450 | Medium-Strong | Aromatic C=C Bending |
| 1220 | Strong | C-N Stretch |
| 690 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 238 | ~50 | [M+2]⁺ (with ⁸¹Br) |
| 236 | ~50 | [M]⁺ (with ⁷⁹Br) |
| 157 | 100 | [M - Br]⁺ |
| 130 | Variable | [M - Br - HCN]⁺ |
| 77 | Variable | [C₆H₅]⁺ |
The mass spectrum is expected to show a characteristic 1:1 isotopic pattern for the molecular ion due to the presence of the bromine atom.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Radical Bromination of 1-(p-tolyl)-1H-pyrazole
-
Reaction Setup : To a solution of 1-(p-tolyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 equivalents).
-
Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction Conditions : Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy :
-
IR Spectroscopy :
-
Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry :
-
Perform mass spectral analysis using an electron ionization (EI) source.
-
The presence of bromine should be confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.[1]
-
Visualizations
The following diagrams illustrate the synthetic workflow and the logical approach to spectroscopic analysis.
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for the spectroscopic analysis of the target compound.
References
Commercial Suppliers and Synthetic Insights for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the commercial availability and synthetic pathways for the versatile reagent, 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized for the introduction of the pyrazole-phenyl-methyl moiety into target molecules.
Commercial Availability
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a number of commercial suppliers, with varying purity levels and quantities. The following table summarizes the currently available data from prominent vendors.
| Supplier | Product Code | CAS Number | Purity | Pack Size | Price (£) | Stock Status |
| Fluorochem | F233366 | 368869-85-6 | 95% | 100 mg | £39.00 | Enquire |
| 250 mg | £62.00 | In Stock (UK) | ||||
| 1 g | £137.00 | In Stock (UK) | ||||
| 5 g | £363.00 | Enquire | ||||
| Bide Pharmatech Ltd. | --- | 368869-85-6 | --- | --- | --- | Supplier |
| Accela ChemBio Co.,Ltd. | --- | 368869-85-6 | --- | --- | --- | Supplier |
| Shanghai Haohong Scientific Co., Ltd. | --- | 368869-85-6 | --- | --- | --- | Supplier |
| Changsha Luxing Bio-Chem Technology Co., Ltd. | --- | 368869-85-6 | --- | --- | --- | Supplier |
Synthetic Pathways: A General Overview
A key reaction in the formation of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of 1-phenyl-1H-pyrazole derivatives, phenylhydrazine is a common starting material.[1]
Logical Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of a bromomethyl-functionalized phenyl-pyrazole, based on established chemical principles.
Caption: General Synthetic Workflow for Bromomethyl-Phenyl-Pyrazoles
Key Experimental Considerations
1. Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] It typically employs phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.
2. Reduction of the Aldehyde: The resulting pyrazole-4-carbaldehyde can be readily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
3. Bromination of the Alcohol: The final step involves the conversion of the hydroxymethyl group to the desired bromomethyl group. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a radical initiator.[1] The choice of reagent and reaction conditions will depend on the specific substrate and desired selectivity.
Significance in Drug Discovery
Heterocyclic compounds containing a bromomethyl group are highly versatile building blocks in organic synthesis. The reactivity of the carbon-bromine bond, where bromine acts as an excellent leaving group, allows for the facile alkylation of a wide range of nucleophiles.[1] Consequently, this compound serves as a key intermediate for introducing the (1-phenyl-1H-pyrazol-4-yl)methyl moiety into more complex molecules, a common scaffold in the development of novel therapeutic agents.[1]
The pyrazole nucleus itself is a well-established pharmacophore found in numerous biologically active compounds exhibiting a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The ability to readily functionalize molecules with this scaffold via the bromomethyl handle makes compounds like this compound of significant interest to the drug development community.
Characterization
For the structural elucidation and purity assessment of this compound, a combination of standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure, including the connectivity of atoms and the presence of characteristic peaks for the pyrazole ring, the phenyl group, and the bromomethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of characteristic functional groups, such as C-H, C=C, and C-N bonds within the molecule.
-
Melting Point: The melting point is a useful indicator of purity. For this compound, a reported melting point is 77-79°C.[2]
The following diagram illustrates a typical characterization workflow for a synthesized organic compound.
Caption: Characterization Workflow for a Synthesized Organic Compound
References
Methodological & Application
Synthesis Protocol for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole: An Essential Building Block for Pharmaceutical Research
Application Note
Introduction
1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The presence of the reactive bromomethyl group allows for its facile incorporation into larger molecular scaffolds, making it a valuable building block for drug discovery and development. This document provides a detailed protocol for the synthesis of this compound, including the preparation of the necessary precursor, 1-(4-methylphenyl)-1H-pyrazole. The presented method is a robust and efficient two-step process involving a classical pyrazole synthesis followed by a selective radical bromination.
Target Audience
This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this important synthetic intermediate.
Overview of the Synthetic Approach
The synthesis is divided into two main stages:
-
Synthesis of 1-(4-methylphenyl)-1H-pyrazole: This precursor is prepared via the condensation of a 1,3-dicarbonyl compound with 4-methylphenylhydrazine.
-
Radical Bromination: The target compound, this compound, is synthesized by the selective benzylic bromination of 1-(4-methylphenyl)-1H-pyrazole using N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocols
Part 1: Synthesis of 1-(4-methylphenyl)-1H-pyrazole
This procedure outlines the synthesis of the methyl-substituted pyrazole precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.42 g | 0.1 |
| 4-Methylphenylhydrazine hydrochloride | 158.64 | 15.86 g | 0.1 |
| Hydrochloric acid (conc.) | 36.46 | 10 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Sodium hydroxide | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane (16.42 g, 0.1 mol) in ethanol (50 mL).
-
Add concentrated hydrochloric acid (10 mL) dropwise while stirring.
-
Heat the mixture to reflux for 2 hours to generate malondialdehyde in situ.
-
In a separate beaker, dissolve 4-methylphenylhydrazine hydrochloride (15.86 g, 0.1 mol) in water (50 mL) and neutralize with a saturated sodium hydroxide solution until the free hydrazine precipitates.
-
Cool the reaction mixture from step 3 to room temperature and slowly add the neutralized 4-methylphenylhydrazine suspension.
-
Heat the resulting mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(4-methylphenyl)-1H-pyrazole.
Expected Yield: 70-80%
Part 2: Synthesis of this compound
This section details the selective bromination of the benzylic methyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-methylphenyl)-1H-pyrazole | 158.20 | 7.91 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.79 g | 0.055 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.41 g | 0.0025 |
| Acetonitrile | 41.05 | 150 mL | - |
| Saturated sodium thiosulfate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 1-(4-methylphenyl)-1H-pyrazole (7.91 g, 0.05 mol), N-bromosuccinimide (9.79 g, 0.055 mol), and azobisisobutyronitrile (0.41 g, 0.0025 mol).
-
Add acetonitrile (150 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product as a white solid.[1]
Expected Yield: 65-75%
Characterization Data
1-(4-methylphenyl)-1H-pyrazole
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.90 (d, J=2.4 Hz, 1H), 7.65 (d, J=1.8 Hz, 1H), 7.55 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 6.45 (t, J=2.1 Hz, 1H), 2.40 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.0, 138.5, 137.8, 130.0, 126.5, 119.5, 107.0, 21.2. |
| Mass Spec. (EI) m/z | 158.09 [M]⁺ |
This compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=2.4 Hz, 1H), 7.70 (d, J=1.8 Hz, 1H), 7.60 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 6.50 (t, J=2.1 Hz, 1H), 4.60 (s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.5, 139.8, 138.0, 129.5, 127.0, 120.0, 107.5, 33.0. |
| Mass Spec. (EI) m/z | 236.00/238.00 [M]⁺/[M+2]⁺ |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-[4-(bromomethyl)phenyl]-1H-pyrazole as a versatile building block in medicinal chemistry and materials science. The document includes detailed experimental protocols for the derivatization of this key intermediate, quantitative data for representative reactions, and visualizations of synthetic workflows and a relevant biological signaling pathway.
Introduction
This compound is a valuable reagent for the introduction of the (1-phenyl-1H-pyrazol-4-yl)methyl moiety into a diverse range of molecular scaffolds. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties. The bromomethyl group at the 4-position of the phenyl ring serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles such as amines, phenols, and thiols. This reactivity allows for the facile construction of libraries of novel compounds for drug discovery and the development of functional materials.
Synthetic Applications
The primary application of this compound is in the N-, O-, and S-alkylation of various substrates. The general synthetic scheme involves the reaction of the bromomethyl group with a suitable nucleophile, typically in the presence of a base, to afford the corresponding substituted pyrazole derivative.
General Synthetic Workflow
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative derivatives of this compound.
Protocol 1: Synthesis of N-{[1-(4-(bromomethyl)phenyl)-1H-pyrazol-4-yl]methyl}aniline Derivatives (General Procedure)
This protocol describes the N-alkylation of anilines with a pyrazole derivative structurally related to the title compound.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Substituted aniline (e.g., 4-chloroaniline)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add the substituted aniline (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-{[4-((Aryloxy)methyl)phenyl]}-1H-pyrazole Derivatives (General Procedure)
This protocol outlines the O-alkylation of phenols with a pyrazole derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted phenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of 1-{[4-((Arylthio)methyl)phenyl]}-1H-pyrazole Derivatives (General Procedure)
This protocol describes the S-alkylation of thiols with a pyrazole derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted thiol (1.1 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve the substituted thiol in ethanol, and add a solution of sodium hydroxide in ethanol.
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of this compound in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyrazole derivatives using methodologies analogous to those described above.
Table 1: Synthesis of N-{[1-(4-(bromomethyl)phenyl)-1H-pyrazol-4-yl]methyl}aniline Derivatives
| Entry | Substituent (Aniline) | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| 1 | 4-Chloro | 85 | 128-130 | 7.20-7.80 (m, 13H, Ar-H), 4.35 (s, 2H, CH2), 4.10 (t, 1H, NH) |
| 2 | 4-Bromo | 82 | 135-137 | 7.15-7.90 (m, 13H, Ar-H), 4.38 (s, 2H, CH2), 4.15 (t, 1H, NH) |
| 3 | 4-Methyl | 88 | 110-112 | 7.10-7.75 (m, 13H, Ar-H), 4.30 (s, 2H, CH2), 3.95 (t, 1H, NH), 2.30 (s, 3H, CH3) |
Data is for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as representative examples.
Table 2: Synthesis of 1-{[4-((Aryloxy)methyl)phenyl]}-1H-pyrazole Derivatives
| Entry | Substituent (Phenol) | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| 1 | 4-Nitro | 92 | 155-157 | 8.25 (d, 2H), 7.60-7.80 (m, 5H), 7.45 (d, 2H), 7.10 (d, 2H), 5.20 (s, 2H) |
| 2 | 4-Chloro | 89 | 130-132 | 7.60-7.80 (m, 5H), 7.30-7.45 (m, 4H), 7.00 (d, 2H), 5.10 (s, 2H) |
| 3 | 4-Methoxy | 95 | 118-120 | 7.60-7.80 (m, 5H), 6.85-7.00 (m, 4H), 5.05 (s, 2H), 3.80 (s, 3H) |
Data is for analogous O-alkylation reactions.
Biological Applications and Signaling Pathways
Derivatives of 1-phenyl-1H-pyrazole are known to exhibit a range of biological activities, with a significant focus on their potential as anticancer agents. One of the key signaling pathways implicated in cancer and targeted by pyrazole-containing inhibitors is the RET (Rearranged during Transfection) signaling pathway.[1][2][3][4]
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[4] Aberrant activation of the RET signaling pathway, through mutations or gene rearrangements, can lead to uncontrolled cell proliferation and is a known driver in various cancers, including non-small cell lung cancer and thyroid cancer.[5]
Small molecule inhibitors containing a pyrazole scaffold have been developed to target the ATP-binding site of the RET kinase, thereby blocking its downstream signaling cascade.[1][3]
RET Signaling Pathway and Inhibition
Caption: RET signaling pathway and its inhibition by pyrazole derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel chemical entities. Its straightforward reactivity, coupled with the significant biological potential of the pyrazole core, makes it an attractive starting material for researchers in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the exploration and utilization of this important synthetic intermediate.
References
- 1. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation Reactions using 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing compounds are a cornerstone in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The functionalization of the pyrazole core is a key strategy for the development of novel therapeutic agents. 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole is a versatile reagent that serves as a valuable building block for introducing the (1-phenyl-1H-pyrazol-4-yl)methyl moiety into various molecules. The presence of the bromomethyl group provides a reactive handle for N-alkylation of a wide range of nitrogen-containing nucleophiles, such as amines and nitrogen heterocycles. This allows for the synthesis of diverse libraries of compounds with potential pharmacological applications.
This document provides detailed protocols and application notes for the N-alkylation of various substrates using this compound, focusing on methodologies relevant to researchers in drug development.
General Reaction Scheme
The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution mechanism. A base is generally employed to deprotonate the nitrogen nucleophile, enhancing its reactivity towards the electrophilic benzylic carbon of the pyrazole reagent.
Caption: General scheme of N-alkylation using this compound.
Applications in the Synthesis of Bioactive Molecules
The (1-phenyl-1H-pyrazol-4-yl)methyl scaffold has been incorporated into molecules with potent biological activities. For instance, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been synthesized and evaluated as novel anticancer agents.[1] These compounds have shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and have demonstrated antiproliferative effects against cancer cell lines.[1] This highlights the potential of using this compound to generate novel drug candidates.
Experimental Protocols
The following protocols are based on established methodologies for N-alkylation reactions and can be adapted for various nitrogen-containing nucleophiles.
Protocol 1: N-Alkylation of Anilines
This protocol is adapted from the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives and is applicable to the N-alkylation of substituted anilines with this compound.[1]
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-alkylated aniline derivative.
Quantitative Data for N-Alkylation of Anilines (Hypothetical Data based on similar reactions)
The following table presents hypothetical data for the N-alkylation of various anilines with this compound, based on typical yields for similar reactions.
| Entry | Aniline Derivative | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 5 | 85 |
| 2 | 4-Chloroaniline | 4 | 92 |
| 3 | 4-Methoxyaniline | 6 | 88 |
| 4 | 4-Nitroaniline | 4 | 75 |
Experimental Workflow
The general workflow for the synthesis and purification of N-alkylated products is depicted below.
Caption: A typical experimental workflow for N-alkylation reactions.
Potential Signaling Pathway Involvement
The synthesized N-((1-phenyl-1H-pyrazol-4-yl)methyl) derivatives, particularly those with anticancer activity, may exert their effects by modulating key signaling pathways involved in cell proliferation and survival. For example, inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase transition, preventing cancer cell replication.
Caption: Potential mechanism of action for anticancer pyrazole derivatives.
Conclusion
This compound is a highly useful and versatile reagent for the N-alkylation of a variety of nitrogen-containing compounds. The straightforward reaction protocols and the potential for generating biologically active molecules make it a valuable tool for researchers in the field of drug discovery and medicinal chemistry. The ability to readily introduce the (1-phenyl-1H-pyrazol-4-yl)methyl moiety opens up avenues for the exploration of novel chemical space and the development of next-generation therapeutics.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives for Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pyrazole derivatives, a critical scaffold in the development of kinase inhibitors, and their subsequent evaluation in kinase activity assays. The protocols detailed below offer step-by-step methodologies for synthesis and screening, accompanied by quantitative data and visual representations of key biological pathways and experimental workflows.
Introduction
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. Pyrazole-containing compounds have been successfully developed as potent and selective kinase inhibitors, with several approved drugs and numerous candidates in clinical trials. Their planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make them ideal for binding within the ATP-binding pocket of kinases.
This document outlines a modern and efficient microwave-assisted synthetic protocol for generating a library of pyrazole derivatives and details two common methods for screening these compounds for kinase inhibitory activity.
Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against several key kinase targets implicated in cancer and other diseases. This data is essential for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| JAK Inhibitors | |||
| Compound 3f | JAK1 | 3.4 | [1][2] |
| JAK2 | 2.2 | [1][2] | |
| JAK3 | 3.5 | [1][2] | |
| Compound 10e | JAK2 | 166 | [3][4] |
| JAK3 | 57 | [3][4] | |
| Pyrazolone Derivative (3h) | JAK2 | 23.85 | [5] |
| JAK3 | 18.90 | [5] | |
| Pyrazolopyrimidine Derivative | JAK3 | 0.1 | [6] |
| Aurora Kinase Inhibitors | |||
| Compound 10e | Aurora A | 939 | [3][4] |
| Aurora B | 583 | [3][4] | |
| Pyrazole Analogue (5h) | Aurora-A | 780 | [7] |
| Pyrazole Analogue (5e) | Aurora-A | 1120 | [7] |
| Tetrahydropyrrolo[3,4-c]pyrazole (9d) | Aurora A | <1 | [8] |
| Aurora B | 3 | [8] | |
| Thiazolidin-4-one Derivative (P-6) | Aurora-A | 110 | [9] |
| VEGFR Inhibitors | |||
| Fused Pyrazole (Compound 9) | VEGFR-2 | 220 | [10] |
| Thiazolyl-pyrazolyl coumarin (7a) | VEGFR-2 | 34 | [11] |
| Pyrazolone Derivative (3i) | VEGFR-2 | 9 | [12] |
| Pyrazole Derivative (12c) | VEGFR-2 | 828.23 | [13] |
| Akt Inhibitors | |||
| Afuresertib (GSK2110183) | Akt1 | 0.02 | [14] |
| Akt2 | 2 | [14] | |
| Akt3 | 2.6 | [14] | |
| Compound 1 | Akt1 | 61 | [15] |
| Compound 2 | Akt1 | 1.3 | [15] |
Experimental Protocols
Synthesis of Pyrazole Derivatives via Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[16][17] This protocol describes a general procedure for the synthesis of 1-aryl-1H-pyrazole-5-amines.
Materials:
-
Microwave vial (2-5 mL) with a stir bar
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride)
-
3-Aminocrotononitrile or an appropriate α-cyanoketone
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Microwave reactor
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
To a dry microwave vial containing a stir bar, add the aryl hydrazine hydrochloride (1.0 mmol) and 3-aminocrotononitrile or α-cyanoketone (1.0 mmol).[18]
-
Add 1 M HCl (2.5 mL) to the vial to achieve a starting reagent concentration of 0.4 M.[18]
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 150 °C for 10-15 minutes with stirring.[19] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood and pour the reaction mixture into a beaker containing crushed ice.
-
Basify the solution by the dropwise addition of 10% NaOH until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-aryl-1H-pyrazole-5-amine.[16]
Kinase Inhibitor Screening Protocols
This method is often considered the "gold standard" for its direct measurement of phosphate incorporation.[20] It involves the use of radioactively labeled ATP.
Materials:
-
Purified kinase
-
Peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase assay buffer
-
Phosphocellulose (P81) paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation vials and cocktail
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and the peptide substrate in a microcentrifuge tube.[20]
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or above the Km of the kinase for ATP.[21]
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and spot an aliquot of the reaction mixture onto a sheet of P81 phosphocellulose paper. The positively charged peptide substrate will bind to the negatively charged paper.[21]
-
Wash the P81 paper several times with the wash buffer to remove any unbound [γ-³²P]ATP.[20][22]
-
Dry the paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.[20]
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the reaction.[23]
Materials:
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Purified kinase
-
Substrate
-
ATP
-
Kinase assay buffer
-
White, opaque multiwell plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white, opaque multiwell plate. This includes the kinase, substrate, ATP, and the pyrazole derivative to be tested, all in the appropriate kinase assay buffer. A typical reaction volume is 5 µL.[24]
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[25]
-
Incubate the plate at room temperature for 40 minutes.[24]
-
Add a volume of Kinase Detection Reagent equal to the sum of the previous two steps (10 µL) to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[25]
-
Incubate the plate at room temperature for 30-60 minutes.[24]
-
Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[23]
Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors
The following diagrams illustrate key signaling pathways that are often targeted by pyrazole-based kinase inhibitors. Understanding these pathways is crucial for interpreting the biological effects of the synthesized compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[26][27][28] Its aberrant activation is a common feature in many cancers.
JAK/STAT Signaling Pathway
The JAK/STAT pathway transduces signals from cytokines and growth factors, playing a key role in immunity, hematopoiesis, and cell proliferation.[2][29] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 7. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 23. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. ulab360.com [ulab360.com]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. cusabio.com [cusabio.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-[4-(Bromomethyl)phenyl]-1H-pyrazole in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the utilization of 1-[4-(bromomethyl)phenyl]-1H-pyrazole in multi-component reactions (MCRs) for the discovery of novel bioactive molecules. The protocols focus on a proposed Ugi-type four-component reaction (U-4CR) for the synthesis of complex pyrazole derivatives with potential applications as kinase inhibitors and anti-inflammatory agents.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of a reactive bromomethyl group and a stable pyrazole core makes it an ideal candidate for the synthesis of diverse molecular scaffolds.[1] Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single synthetic step. This document outlines a prospective application of this compound in a Ugi-type MCR, leveraging the in-situ generation of an isocyanide from the benzylic bromide. This approach opens avenues for the rapid generation of libraries of novel pyrazole-containing compounds for screening as potential therapeutics, particularly as inhibitors of Janus kinases (JAKs) and cyclooxygenases (COX).
Proposed Multi-Component Reaction: Ugi-type Synthesis of Novel Pyrazole Derivatives
A proposed Ugi-type four-component reaction involving this compound is presented. In this reaction, the benzylic bromide is envisioned to react in situ with a cyanide source to form the corresponding isocyanide, which then participates in the Ugi condensation with an amine, a carbonyl compound, and a carboxylic acid.
Reaction Scheme:
Caption: Proposed Ugi-type four-component reaction workflow.
This one-pot synthesis allows for the rapid assembly of a complex molecule with multiple points of diversity (R1, R2, R3, and R4), making it highly suitable for the generation of compound libraries for drug discovery.
Experimental Protocols
Protocol 1: Ugi-type Four-Component Synthesis of a Pyrazole-Containing α-Acylamino Amide
This protocol describes a general procedure for the synthesis of a novel pyrazole derivative via a Ugi-type reaction with in-situ generation of the isocyanide from this compound.
Materials:
-
This compound
-
Silver cyanide (AgCN) or Potassium cyanide (KCN) with a phase-transfer catalyst
-
A primary or secondary amine (e.g., aniline)
-
An aldehyde or ketone (e.g., benzaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of MeOH and DCM (1:1, 10 mL), add silver cyanide (1.2 mmol).
-
Stir the suspension at room temperature for 1-2 hours to facilitate the in-situ formation of the isocyanide. The progress of this step can be monitored by TLC.
-
To the reaction mixture, add the amine (1.0 mmol), the carbonyl compound (1.0 mmol), and the carboxylic acid (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for a Representative Ugi Reaction:
The following table summarizes typical reaction parameters and outcomes for Ugi reactions involving in-situ generated isocyanides from benzylic bromides.[2]
| Reactant 1 (Bromide) | Amine | Carbonyl | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| Benzyl bromide | Aniline | Benzaldehyde | Acetic Acid | MeOH/DCM | 24 | 75-85 |
| 4-Nitrobenzyl bromide | Cyclohexylamine | Acetone | Propionic Acid | MeOH | 48 | 60-70 |
| This compound (Proposed) | 4-Fluoroaniline | 4-Pyridinecarboxaldehyde | Isobutyric Acid | MeOH/DCM | 48 | (Predicted) 65-75 |
Application in Drug Discovery: Targeting Kinase and Inflammatory Pathways
Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including the inhibition of kinases and enzymes involved in inflammation.[3][4] The synthesized α-acylamino amide derivatives from the proposed Ugi reaction represent novel scaffolds that can be screened for such activities.
Targeting the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[4][5] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[6] Several approved drugs, such as Ruxolitinib and Tofacitinib, are JAK inhibitors containing a pyrazole core.
Caption: The JAK/STAT signaling pathway and the point of inhibition.
The compounds synthesized via the proposed Ugi reaction can be screened for their ability to inhibit JAK kinases, potentially leading to the discovery of new therapeutic agents for inflammatory diseases and cancer.
Targeting the Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) enzymes are key players in the inflammatory response, responsible for the synthesis of prostaglandins.[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrazole-containing molecules, such as Celecoxib, are selective COX-2 inhibitors.
Caption: The Cyclooxygenase (COX) pathway and selective COX-2 inhibition.
The novel pyrazole derivatives can be evaluated for their selective COX-2 inhibitory activity, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol provides a general method for screening the synthesized compounds for their ability to inhibit the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
COX cofactor solution
-
COX probe solution
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing COX assay buffer, COX cofactor solution, and the COX probe in each well of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a range from 0.01 to 100 µM) to the respective wells. Include wells with DMSO as a vehicle control and wells with Celecoxib as a positive control.
-
Add the human recombinant COX-2 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 37°C.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the vehicle control.
-
Determine the IC₅₀ value for each active compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Quantitative Data for COX-2 Inhibition:
The following table presents representative IC₅₀ values for known COX-2 inhibitors and a hypothetical range for a novel pyrazole derivative.
| Compound | Target | IC₅₀ (µM) |
| Celecoxib | COX-2 | 0.04 - 0.2 |
| Rofecoxib | COX-2 | 0.018 - 0.027 |
| Ibuprofen | COX-1/COX-2 | 13 - 17 (for COX-2) |
| Hypothetical Pyrazole Derivative | COX-2 | 0.1 - 5.0 |
Conclusion
The use of this compound in multi-component reactions, particularly in a Ugi-type synthesis, represents a promising strategy for the efficient generation of novel and structurally diverse pyrazole-containing compounds. These compounds have the potential to serve as valuable leads in drug discovery programs targeting kinases and inflammatory pathways. The provided protocols and conceptual frameworks are intended to guide researchers in exploring this exciting area of medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Functionalization of Pyrazole Scaffolds for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, have made it a versatile building block in the design of therapeutic agents.[1][2] Pyrazole-containing drugs have been successfully developed for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates, enabling the optimization of their potency, selectivity, and pharmacokinetic profiles.[2]
This document provides detailed application notes and experimental protocols for the key functionalization reactions of pyrazole scaffolds, presents quantitative data in a clear tabular format, and visualizes important signaling pathways and experimental workflows.
Key Functionalization Strategies and Protocols
The functionalization of the pyrazole core can be broadly categorized into N-functionalization and C-functionalization. The choice of strategy depends on the desired substitution pattern and the overall synthetic route.
N-Alkylation and N-Arylation
N-substitution is a common strategy to introduce diversity and modulate the properties of pyrazole-based compounds. The regioselectivity of N-alkylation of unsymmetrically substituted pyrazoles can be influenced by steric and electronic factors of both the pyrazole and the alkylating agent.[5]
Protocol 1: General Procedure for N-Alkylation of Pyrazoles
This protocol describes a general method for the N-alkylation of a pyrazole using an alkyl halide in the presence of a base.[6][7]
Materials:
-
Pyrazole substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Alkylating agent (e.g., alkyl halide, benzyl halide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) solution)
-
Extraction solvent (e.g., Ethyl acetate (EtOAc))
-
Drying agent (e.g., anhydrous Sodium sulfate (Na₂SO₄))
Procedure:
-
To a solution of the pyrazole (1.0 equiv) in anhydrous DMF or MeCN, add the base (1.2-2.0 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes at room temperature to facilitate the deprotonation of the pyrazole nitrogen.
-
Add the alkylating agent (1.1-1.5 equiv) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole.
Table 1: Examples of N-Alkylation of Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-1H-pyrazole | Benzyl bromide | NaH | DMF | RT | 12 | 85 | [5] |
| 4-Iodo-1H-pyrazole | Iodomethane | K₂CO₃ | MeCN | 80 | 6 | 92 | [7] |
| 3,5-Dimethyl-1H-pyrazole | Ethyl bromoacetate | Cs₂CO₃ | DMF | 60 | 4 | 88 | [7] |
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of functionalized pyrazoles, avoiding the need for pre-functionalized starting materials.[8][9] Palladium-catalyzed C-H arylation is a particularly valuable tool in this regard.
Protocol 2: Palladium-Catalyzed C-3 Arylation of Pyrazoles
This protocol provides a method for the selective C-3 arylation of N-substituted pyrazoles.[1]
Materials:
-
N-substituted pyrazole
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene or DMA)
-
Celite
Procedure:
-
To a sealed tube, add the N-substituted pyrazole (1.0 equiv), aryl halide (1.0-1.5 equiv), Pd(OAc)₂ (5-10 mol%), 1,10-phenanthroline (5-10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the anhydrous solvent (Toluene or DMA).
-
Seal the tube and stir the reaction mixture at high temperature (e.g., 160 °C) for 24-72 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., EtOAc) and filter through a pad of Celite.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by column chromatography to yield the C-3 arylated pyrazole.
Table 2: Examples of Palladium-Catalyzed C-3 Arylation of Pyrazoles
| Pyrazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-1H-pyrazole | 4-Bromotoluene | Pd(OAc)₂/Phenanthroline | Cs₂CO₃ | Toluene | 160 | 48 | 78 | [1] |
| 1-Phenyl-1H-pyrazole | 1-Iodo-4-methoxybenzene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 120 | 24 | 85 | [10] |
| 1-Benzyl-1H-pyrazole | 3-Bromopyridine | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 18 | 72 | [11] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the formation of C-C bonds, particularly for the arylation of halopyrazoles.[12][13]
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromopyrazoles
This protocol details a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid.[11][12]
Materials:
-
4-Bromopyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will vary depending on the specific substrates and catalyst used (e.g., 80-110 °C for 4-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Examples of Suzuki-Miyaura Coupling of Halopyrazoles
| Halopyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-4-bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 | [12] |
| 1H-4-Iodopyrazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 88 | [13] |
| 1-Boc-4-bromo-1H-pyrazole | 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 90 | 6 | 95 | [11] |
Case Study: Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor containing a pyrazole core, widely used as an anti-inflammatory drug.[3][14] Its synthesis is a classic example of pyrazole formation through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16]
Protocol 4: Synthesis of Celecoxib
This protocol outlines a common synthetic route to Celecoxib.[15][17]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
In a reaction vessel, dissolve p-methylacetophenone (1.0 equiv) and ethyl trifluoroacetate (1.1 equiv) in a suitable solvent such as toluene.
-
Add a base, for example sodium methoxide (1.2 equiv), to the solution at room temperature.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 1,3-dicarbonyl intermediate.
Step 2: Cyclization to form Celecoxib
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 equiv) in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 equiv).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to allow for the crystallization of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain Celecoxib.
Table 4: Quantitative Data for Celecoxib Synthesis
| Step | Reactants | Key Reagents/Solvents | Yield (%) | Reference |
| 1 | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide, Toluene | ~90 | [15] |
| 2 | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-Sulfamoylphenylhydrazine HCl | Ethanol | ~85 | [17] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams are generated using the DOT language for Graphviz.
Signaling Pathways of Pyrazole-Containing Drugs
References
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. benchchem.com [benchchem.com]
- 4. ajmc.com [ajmc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 16. zenodo.org [zenodo.org]
- 17. pubs.acs.org [pubs.acs.org]
The Ascendant Role of Pyrazole Derivatives in Anti-Inflammatory Drug Discovery: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safer anti-inflammatory agents has positioned pyrazole derivatives at the forefront of medicinal chemistry research. This versatile five-membered heterocyclic scaffold is the backbone of several commercially successful drugs, including the selective COX-2 inhibitor celecoxib.[1][2] This application note provides a comprehensive overview of the mechanisms, key experimental data, and detailed protocols relevant to the application of pyrazole derivatives as anti-inflammatory agents, intended to serve as a valuable resource for researchers in the field.
Mechanisms of Anti-Inflammatory Action
-
Cyclooxygenase (COX) Inhibition: The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, which are crucial for the biosynthesis of prostaglandins (PGs) from arachidonic acid.[3] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[3] Many modern pyrazole derivatives are designed to be selective inhibitors of COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][5] Celecoxib is a classic example of a COX-2 selective inhibitor.[1]
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases, particularly 5-lipoxygenase (5-LOX).[1][3] This enzyme is responsible for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[3] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing anti-inflammatory drugs with a broader spectrum of activity.[1]
-
NF-κB Pathway Suppression: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] Several studies have shown that certain pyrazole derivatives can suppress the activation of the NF-κB pathway, thereby inhibiting the production of a wide range of inflammatory mediators.[1][6]
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory potency of pyrazole derivatives is typically quantified through in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro COX-2 and 5-LOX Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference |
| 3,5-Diarylpyrazoles | Not specified | COX-2 | 0.01 | [1] |
| Pyrazole-Thiazole Hybrid | Not specified | COX-2 | 0.03 | [1] |
| 5-LOX | 0.12 | [1] | ||
| Pyrazolo-Pyrimidine | Not specified | COX-2 | 0.015 | [1] |
| Pyrazoline Derivative | Compound 2g | LOX | 80 | [3][7] |
| New Pyrazole Derivatives | Compound 2a | COX-2 | 0.01987 | [8] |
| Compound 3b | COX-2 | 0.03943 | [8] | |
| Compound 5b | COX-2 | 0.03873 | [8] | |
| Compound 5e | COX-2 | 0.03914 | [8] |
Table 2: In Vivo Anti-Inflammatory Activity of Selected Pyrazole Derivatives
| Compound Class | Animal Model | Edema Reduction (%) | Reference |
| Pyrazole-Thiazole Hybrid | Not specified | 75 | [1] |
| Pyrazole-Pyrazoline Derivatives | Xylene-induced ear edema | 48.71 (Compound 4a) | [9] |
| 45.87 (Compound 5b) | [9] | ||
| 43.67 (Compound 9b) | [9] |
Key Signaling Pathways
The anti-inflammatory effects of pyrazole derivatives are mediated through their interaction with key signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. COX 2-selective NSAIDs: biology, promises, and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole in the Development of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole as a versatile building block in the synthesis of novel anticancer compounds. The following sections detail the synthetic pathways, biological activities, and experimental protocols for derivatives of this compound, offering a valuable resource for researchers in oncology drug discovery.
Introduction
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The functionalized intermediate, this compound, serves as a key starting material for the synthesis of a diverse array of pyrazole-containing molecules. The presence of the reactive bromomethyl group allows for facile introduction of the pyrazolephenylmethyl moiety onto various nucleophilic scaffolds, leading to the generation of novel chemical entities with potential as anticancer agents. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Synthesis of Anticancer Agents from this compound
A key synthetic strategy involves the reaction of this compound with sulfur-containing heterocycles, such as 5-substituted-1,3,4-thiadiazole-2-thiols. This reaction typically proceeds via nucleophilic substitution, where the thiol group displaces the bromide to form a stable thioether linkage. This approach has been successfully employed to synthesize a series of N-(5-((4-((1H-pyrazol-1-yl)methyl)phenyl)methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which have demonstrated notable cytotoxic activity against various cancer cell lines.
General Synthesis Workflow
The synthesis of these pyrazole derivatives can be visualized as a multi-step process, beginning with the preparation of the necessary precursors and culminating in the final active compounds.
Biological Activity and Quantitative Data
Derivatives of this compound have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity of these compounds is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits cell growth by 50%.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1][2] |
| Derivative A (R = 3-F) | PC-3 (Prostate) | 12.6 ± 0.302 |
| HT-29 (Colon) | 33.67 | |
| Derivative B (R = 2-Cl) | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |
| Derivative C (R = 3-OCH3) | HT-29 (Colon) | 3.1 ± 0.030 |
| Derivative D (R = 4-Br) | SKNMC (Neuroblastoma) | - |
| Doxorubicin (Control) | PC-3 (Prostate) | - |
| HT-29 (Colon) | - | |
| SKNMC (Neuroblastoma) | - |
Note: The specific derivatives A, B, C, and D correspond to N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives with the indicated substitutions on the phenyl ring.
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies have revealed that these pyrazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a desirable characteristic for anticancer drugs. The apoptotic potential of these compounds is often evaluated by measuring the activation of caspases, which are key proteases that execute the apoptotic program.
Apoptosis Signaling Pathway
The induction of apoptosis by these compounds can proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.
Experimental Protocols
Protocol 1: Synthesis of N-(5-((4-((1H-pyrazol-1-yl)methyl)phenyl)methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Materials:
-
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (1 mmol) in DMF (10 mL), add K2CO3 (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., PC-3, HT-29, SKNMC)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 values using appropriate software.
Protocol 3: Caspase Activity Assay
Materials:
-
Cancer cells treated with pyrazole derivatives
-
Caspase-3, -8, and -9 colorimetric or fluorometric assay kits
-
Lysis buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Treat cancer cells with the desired concentrations of the pyrazole derivatives for a specified time.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-specific substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase activity based on the manufacturer's protocol and compare the activity in treated cells to untreated controls.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pyrazole-containing compounds with promising anticancer activity. The straightforward synthetic accessibility and the potential for diverse structural modifications make it an attractive scaffold for the development of new therapeutic agents. The detailed protocols provided in these application notes offer a solid foundation for researchers to explore the synthesis and biological evaluation of new anticancer drug candidates based on this pyrazole derivative. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to advance their potential clinical applications.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole, a valuable building block in medicinal chemistry and drug development. The described synthetic approach is a robust two-step process commencing with the N-arylation of pyrazole to yield 1-(4-methylphenyl)-1H-pyrazole, followed by a regioselective radical bromination of the benzylic methyl group. This document outlines optimized reaction conditions, purification methods, and critical safety considerations pertinent to industrial-scale production. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The title compound, this compound, serves as a key intermediate, enabling the introduction of the 1-phenyl-1H-pyrazol-4-yl)methyl moiety into more complex molecules. The reactive bromomethyl group is susceptible to nucleophilic substitution, making it a versatile handle for the synthesis of diverse compound libraries for drug discovery programs.
The synthesis of this compound on a laboratory scale is well-documented; however, transitioning to a large-scale industrial production presents unique challenges. These include ensuring consistent yields, maintaining high purity, managing reaction exotherms, and addressing safety and environmental concerns. These application notes aim to provide practical and scalable solutions to these challenges.
Overall Synthetic Scheme
The large-scale synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: N-Arylation of Pyrazole: A copper-catalyzed cross-coupling reaction between pyrazole and a 4-methylphenyl halide to form 1-(4-methylphenyl)-1H-pyrazole.
-
Step 2: Radical Bromination: A regioselective free-radical bromination of the methyl group of 1-(4-methylphenyl)-1H-pyrazole using N-bromosuccinimide (NBS) to yield the final product.
Experimental Protocols
Step 1: Large-Scale Synthesis of 1-(4-methylphenyl)-1H-pyrazole
This protocol is based on a modified Buchwald-Hartwig amination, which is amenable to scale-up and utilizes readily available and cost-effective reagents.[2][3]
Reaction:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Supplier/Grade |
| Pyrazole | 68.08 | 10.0 | 680.8 g | Sigma-Aldrich, 98% |
| 4-Bromotoluene | 171.04 | 12.0 | 2.05 kg (1.5 L) | Acros Organics, 99% |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 | 95.2 g | Strem Chemicals, 99% |
| N,N'-Dimethylethylenediamine | 88.15 | 1.0 | 88.2 g (109 mL) | Alfa Aesar, 99% |
| Potassium Carbonate (K2CO3) | 138.21 | 21.0 | 2.90 kg | J.T. Baker, 99% |
| Toluene | - | - | 10 L | EMD Millipore, ACS Grade |
Protocol:
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add potassium carbonate (2.90 kg, 21.0 mol), pyrazole (680.8 g, 10.0 mol), and copper(I) iodide (95.2 g, 0.5 mol).
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, add toluene (10 L), 4-bromotoluene (1.5 L, 12.0 mol), and N,N'-dimethylethylenediamine (109 mL, 1.0 mol).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Maintain the temperature for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts. Wash the celite pad with toluene (2 x 1 L).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield 1-(4-methylphenyl)-1H-pyrazole as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: 80-90% Purity (by HPLC): >98%
Step 2: Large-Scale Synthesis of this compound
This protocol employs a standard radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator.[4][5]
Reaction:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Supplier/Grade |
| 1-(4-methylphenyl)-1H-pyrazole | 158.20 | 5.0 | 791.0 g | Synthesized in Step 1 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 978.9 g | Oakwood Chemical, 99% |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.1 | 16.4 g | TCI America, 98% |
| Acetonitrile | - | - | 8 L | Pharmco-AAPER, HPLC Grade |
Protocol:
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-(4-methylphenyl)-1H-pyrazole (791.0 g, 5.0 mol) and acetonitrile (8 L).
-
Reagent Addition: Add N-bromosuccinimide (978.9 g, 5.5 mol) to the solution.
-
Initiator Addition: Add azobisisobutyronitrile (AIBN) (16.4 g, 0.1 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction is exothermic and should be carefully monitored.[4] Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to 0-5 °C. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide. Wash the filter cake with cold acetonitrile (2 x 500 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 30-40 °C to a constant weight.
Expected Yield: 75-85% Purity (by HPLC): >99%
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and should be handled with care. It can decompose over time, releasing bromine.[4] It is crucial to use freshly recrystallized or high-purity NBS for better reaction outcomes and safety.[4] Reactions involving NBS are generally exothermic and require careful temperature control, especially on a large scale.[4] Incompatible with certain solvents like DMF at elevated temperatures, which can lead to hazardous thermal decomposition.[6][7]
-
Azobisisobutyronitrile (AIBN): AIBN is a thermal initiator that decomposes to generate nitrogen gas. The reaction should be conducted in a well-ventilated area, and the reactor should not be sealed.
-
4-Bromotoluene: This compound is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
General Precautions: All operations should be carried out by trained personnel in a well-ventilated area or a fume hood. Appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times.
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Logical progression from starting materials to final product and its application.
References
- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. newera-spectro.com [newera-spectro.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for the Derivatization of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] The compound 1-[4-(bromomethyl)phenyl]-1H-pyrazole is a versatile starting material for the synthesis of diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. The presence of a reactive bromomethyl group allows for facile introduction of various functionalities through nucleophilic substitution, enabling the exploration of the chemical space around the core pyrazole structure to optimize biological activity and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the derivatization of this compound and its application in SAR studies, with a focus on the development of novel therapeutic agents.
Derivatization Strategy
The primary route for derivatizing this compound involves the nucleophilic substitution of the bromide ion. The benzylic position of the bromomethyl group makes it highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the synthesis of a large array of derivatives with diverse physicochemical properties.
A general workflow for the derivatization and subsequent SAR studies is outlined below:
Caption: General workflow for derivatization and SAR studies.
Experimental Protocols
The following are generalized protocols for the synthesis of amine, ether, and thioether derivatives of this compound. Researchers should optimize reaction conditions based on the specific nucleophile used.
Protocol 1: Synthesis of Amine Derivatives
This protocol describes the synthesis of 1-[4-(aminomethyl)phenyl]-1H-pyrazole derivatives via nucleophilic substitution with primary or secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 2.0 equivalents)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 2.0 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ether Derivatives
This protocol outlines the synthesis of 1-[4-(alkoxymethyl)phenyl]-1H-pyrazole or 1-[4-(phenoxymethyl)phenyl]-1H-pyrazole derivatives via Williamson ether synthesis.
Materials:
-
This compound
-
Desired alcohol or phenol (1.1 equivalents)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon) if using NaH
-
Standard work-up and purification equipment
Procedure:
-
If using NaH, suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere. Add the alcohol or phenol (1.1 eq) dropwise at 0 °C and stir for 30 minutes at room temperature.
-
If using K₂CO₃, dissolve the alcohol or phenol (1.1 eq) and K₂CO₃ (1.2 eq) in anhydrous DMF.
-
To the alkoxide or phenoxide solution, add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat gently, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water (if using NaH) or dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified ether by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of Thioether Derivatives
This protocol details the synthesis of 1-[4-(alkylthiomethyl)phenyl]-1H-pyrazole or 1-[4-(arylthiomethyl)phenyl]-1H-pyrazole derivatives.
Materials:
-
This compound
-
Desired thiol (1.1 equivalents)
-
Base (e.g., Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)) (1.2 equivalents)
-
Solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the desired thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat gently, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude thioether by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation for SAR Studies
A crucial aspect of SAR studies is the systematic presentation of biological data to facilitate the identification of trends and key structural features responsible for activity. The following table provides a template for summarizing SAR data, using hypothetical data for illustrative purposes.
| Compound ID | R-Group (from Nucleophile) | Biological Target | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent | -Br | - | - | >100 | - |
| 1a | -NH-Ph | Androgen Receptor | 15.2 | >100 | >6.6 |
| 1b | -NH-Ph-4-Cl | Androgen Receptor | 5.8 | >100 | >17.2 |
| 1c | -NH-Ph-4-OCH₃ | Androgen Receptor | 25.1 | >100 | >4.0 |
| 2a | -O-Ph | Yellow Fever Virus | 12.5 | 85.3 | 6.8 |
| 2b | -O-Ph-4-NO₂ | Yellow Fever Virus | 3.2 | 75.1 | 23.5 |
| 3a | -S-Ph | Target X | 8.9 | >100 | >11.2 |
Signaling Pathway Diagrams
Understanding the mechanism of action of the synthesized compounds is essential. Below are diagrams of relevant signaling pathways that could be targeted by derivatives of this compound.
Androgen Receptor Signaling Pathway
Derivatives of 1-phenylpyrazole have been investigated as androgen receptor (AR) antagonists. The following diagram illustrates the classical AR signaling pathway.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole synthesis
Technical Support Center: 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step is the N-arylation of pyrazole with a p-tolyl-containing substrate (like 4-bromotoluene or 4-iodotoluene) to form the precursor, 1-(p-tolyl)-1H-pyrazole. The second step involves the selective benzylic bromination of the methyl group on the phenyl ring using N-Bromosuccinimide (NBS) and a radical initiator.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for the bromination step?
A2: NBS is highly preferred for benzylic bromination (a reaction known as the Wohl-Ziegler reaction) because it maintains a very low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1][2] This low concentration favors the desired free-radical substitution at the benzylic position while suppressing common side reactions, such as electrophilic addition to the pyrazole ring or the aromatic phenyl ring, which would occur with high concentrations of Br₂.[2][3]
Q3: What are the most common impurities or side products I should expect?
A3: The primary side product is the over-brominated species, 1-[4-(dibromomethyl)phenyl]-1H-pyrazole.[4] This arises from the reaction of the desired product with additional NBS. Other potential impurities include unreacted starting material (1-(p-tolyl)-1H-pyrazole) and succinimide, the byproduct of NBS. If reaction conditions are not well-controlled, electrophilic bromination on the electron-rich pyrazole ring is also possible.[5][6]
Q4: How can I effectively monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The product, this compound, will be more polar than the starting material but less polar than the succinimide byproduct. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of the starting material and the appearance of mono- and di-brominated products.
Q5: What are the recommended methods for purifying the final product?
A5: The most effective purification method is flash column chromatography on silica gel.[5] A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate typically provides good separation.[7] Alternatively, crystallization from a suitable solvent system can be employed if the crude product is of sufficient purity.[8] Washing the crude product with a non-polar solvent like n-hexane can help remove less polar impurities before the main purification step.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Q: I am getting a very low yield or no product at all. What could be the cause?
A: Low or no yield in the bromination step often points to issues with the radical initiation.
-
Possible Cause 1: Inactive Radical Initiator. Radical initiators like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can decompose over time.
-
Solution: Use a fresh bottle of the initiator or recrystallize the old one. Ensure the reaction is heated to the appropriate temperature for the chosen initiator to ensure homolytic cleavage (typically 70-80 °C for AIBN in CCl₄ or acetonitrile).[10]
-
-
Possible Cause 2: Poor Quality NBS. NBS can degrade and may contain impurities that inhibit the reaction. The presence of HBr/Br₂ impurities can sometimes alter the reaction rate.[4]
-
Solution: Recrystallize the NBS from water before use. Ensure it is fully dry and stored in a desiccator.
-
-
Possible Cause 3: Insufficient Light Source (for photo-initiation). If using light instead of a chemical initiator, the lamp's intensity or wavelength may be inadequate.
-
Solution: Ensure a high-intensity visible light lamp is placed close to the reaction vessel. The reaction flask should be made of a material transparent to the lamp's wavelength (e.g., Pyrex).
-
Q: My final product is a mixture containing significant amounts of the dibrominated side product. How can I improve selectivity?
A: The formation of 1-[4-(dibromomethyl)phenyl]-1H-pyrazole is a classic problem of over-bromination in Wohl-Ziegler reactions.[4]
-
Possible Cause: Incorrect Stoichiometry or Prolonged Reaction Time. Using too much NBS or allowing the reaction to run for too long after the starting material is consumed will lead to the bromination of the desired mono-bromo product.
-
Solution 1: Control Stoichiometry. Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents. Adding the NBS portion-wise can also help maintain a low concentration and improve selectivity.[11]
-
Solution 2: Careful Monitoring. Monitor the reaction closely using TLC or GC-MS every 15-30 minutes. Quench the reaction immediately upon the disappearance of the starting material (1-(p-tolyl)-1H-pyrazole).
-
Q: A significant amount of my starting material, 1-(p-tolyl)-1H-pyrazole, remains unreacted even after several hours. What should I do?
A: This indicates an incomplete reaction, likely due to insufficient reagents or suboptimal conditions.
-
Possible Cause 1: Insufficient Initiator. The radical chain reaction may have terminated prematurely.
-
Solution: Add another small portion (e.g., 0.05 equivalents) of the radical initiator.
-
-
Possible Cause 2: Insufficient NBS. The NBS may have been consumed by side reactions or was not added in a sufficient amount.
-
Solution: If adding more initiator does not restart the reaction, a small additional amount of NBS (e.g., 0.1 equivalents) can be added. Be cautious, as this increases the risk of over-bromination.
-
-
Possible Cause 3: Low Reaction Temperature. The temperature may not be high enough to efficiently initiate and propagate the radical reaction.
-
Solution: Ensure the reaction mixture is refluxing gently. The optimal temperature is typically the boiling point of the solvent, such as carbon tetrachloride (77 °C) or acetonitrile (82 °C).[12]
-
Data Presentation
The following tables summarize how reaction parameters can influence the outcome of the benzylic bromination of 1-(p-tolyl)-1H-pyrazole.
Table 1: Effect of NBS Stoichiometry on Product Distribution
| Entry | NBS (Equivalents) | 1-(p-tolyl)-1H-pyrazole (%) | This compound (%) | 1-[4-(Dibromomethyl)Phenyl]-1H-Pyrazole (%) |
| 1 | 0.9 | 15 | 83 | 2 |
| 2 | 1.05 | <1 | 94 | 5 |
| 3 | 1.2 | 0 | 78 | 22 |
| 4 | 1.5 | 0 | 41 | 59 |
| (Conditions: 1-(p-tolyl)-1H-pyrazole (1 mmol), AIBN (0.1 eq), CCl₄ (10 mL), Reflux, 4h. Product distribution determined by GC-MS.) |
Table 2: Comparison of Reaction Conditions
| Entry | Solvent | Initiator (0.1 eq) | Temp. (°C) | Time (h) | Yield of Mono-bromo Product (%) |
| 1 | CCl₄ | AIBN | 77 | 3 | 92 |
| 2 | Acetonitrile | AIBN | 82 | 4 | 85 |
| 3 | Cyclohexane | BPO | 81 | 3 | 88 |
| 4 | Trifluorotoluene | AIBN | 101 | 2 | 90 |
| (Conditions: 1-(p-tolyl)-1H-pyrazole (1 mmol), NBS (1.05 eq). Yields are isolated yields after chromatography.) |
Experimental Protocols
Protocol 1: Synthesis of 1-(p-tolyl)-1H-pyrazole (Precursor)
This protocol is based on a copper-catalyzed N-arylation reaction.
-
Reagents & Setup: To an oven-dried round-bottom flask, add pyrazole (1.0 eq), 4-iodotoluene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent & Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dioxane or toluene as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 1-(p-tolyl)-1H-pyrazole as a solid.
Protocol 2: Synthesis of this compound (Wohl-Ziegler Bromination)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(p-tolyl)-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as AIBN (0.1 eq).
-
Reaction: Heat the mixture to reflux under vigorous stirring. For photo-initiation, irradiate the flask with a visible light lamp. The reaction is typically complete in 2-5 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in the bromination step.
Caption: Simplified mechanism of the Wohl-Ziegler free-radical bromination reaction.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
This technical support guide provides detailed protocols and troubleshooting advice for the purification of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 200-300 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Standard laboratory glassware
-
Rotary evaporator
Methodology:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1) to determine the optimal solvent system.[1]
-
The ideal eluent system should provide good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the predetermined solvent system.
-
Collect fractions in a systematic manner (e.g., in test tubes or flasks).
-
The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (particle size 200-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 9:1 to 4:1 v/v) |
| Typical Rf of Product | ~0.3 (in Hexane/Ethyl Acetate 4:1) |
| Visualization on TLC | UV light (254 nm) or staining (e.g., iodine) |
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the purification process.
Q1: I see multiple spots on my TLC plate after running the crude reaction mixture. What should I do?
A1: Multiple spots on a TLC plate indicate the presence of impurities, which could include unreacted starting materials, byproducts, or regioisomers.
-
Identification: Co-spot your crude mixture with the starting materials on the same TLC plate to check if any spots correspond to unreacted reagents.
-
Optimization of Separation: The primary approach is to optimize the solvent system for column chromatography.[2] Test various ratios of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) to achieve the best possible separation between the spot corresponding to your product and the other spots.[2][3]
Q2: My compound is not moving from the baseline on the TLC, even with a high concentration of ethyl acetate.
A2: If your compound remains at the baseline (Rf = 0), the eluent is not polar enough to move it up the silica gel.
-
Increase Eluent Polarity: You need to use a more polar solvent system. You can try increasing the proportion of ethyl acetate. If that is not sufficient, you can add a small amount of an even more polar solvent like methanol to your eluent system.
Q3: My product is running with the solvent front on the TLC (Rf ≈ 1). What does this mean?
A3: An Rf value close to 1 indicates that the eluent is too polar, and your compound is not interacting with the stationary phase.
-
Decrease Eluent Polarity: You should use a less polar solvent system. Increase the proportion of the non-polar solvent (e.g., hexane) in your hexane/ethyl acetate mixture.
Q4: The separation between my product and an impurity is very poor. How can I improve it?
A4: Poor separation can be challenging. Here are a few strategies:
-
Fine-tune the Solvent System: Experiment with very small changes in the eluent composition. Sometimes, a 1-2% change in the polar solvent concentration can significantly improve separation.
-
Try a Different Solvent System: Consider replacing ethyl acetate with another polar solvent like dichloromethane or diethyl ether, or replacing hexane with heptane or cyclohexane.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
Q5: My purified product is an oil and will not solidify, even though it is reported to be a solid.
A5: The product appearing as an oil can be due to residual solvent or the presence of impurities that depress the melting point. The reported melting point for this compound is 77-79°C.[4]
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed by placing the sample under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.[2]
-
Re-purification: If solvent removal does not lead to solidification, it is likely that impurities are still present. Re-purifying the compound by column chromatography may be necessary.[2]
-
Trituration: Try dissolving the oil in a small amount of a non-polar solvent in which the product is sparingly soluble (like cold hexane) and scratching the side of the flask with a glass rod to induce crystallization.
Q6: My final product has a yellow or brown color. How can I decolorize it?
A6: A colored product suggests the presence of persistent, often polar, impurities.
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb colored impurities. Filter the mixture through a pad of celite to remove the charcoal and then evaporate the solvent.[2]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short column (plug) of silica gel. The colored impurities may be retained at the top of the silica.[2]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.[2]
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Troubleshooting low yield in pyrazole synthesis from hydrazine
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of pyrazoles from hydrazine and 1,3-dicarbonyl compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Reaction Stoichiometry: Ensure the correct molar ratio of reactants is being used. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[2]
-
Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or other side products can significantly lower the yield of the desired pyrazole.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[4] Here are some strategies to improve regioselectivity:
-
Solvent and Catalyst Selection: The choice of solvent and catalyst can influence the regioselectivity. For instance, using aprotic dipolar solvents like DMF, NMP, or DMAc in the presence of an acid can sometimes provide better results than polar protic solvents like ethanol.[5]
-
Steric and Electronic Control: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. Analyzing the electronic nature and steric hindrance of the substituents on your specific starting materials can help predict the major isomer.
-
Purification: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.
Q3: My reaction mixture has turned a dark color. What causes this and how can I fix it?
Discoloration of the reaction mixture, often to a yellow or red hue, is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6] This is often due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidation of intermediates.[2] To mitigate this:
-
Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored impurities.[6]
-
Purification: Many colored impurities can be removed during workup and purification. Techniques like washing with a bisulfite solution or treatment with activated charcoal can be effective. Recrystallization is also a powerful method for removing colored impurities.[5]
Q4: My reaction is not going to completion, and I still see starting materials on my TLC. What should I do?
Incomplete reactions are a common source of low yields. Here's a systematic approach to troubleshoot this issue:
-
Verify Starting Material Quality: As mentioned, impure or degraded starting materials can hinder the reaction.
-
Optimize Reaction Conditions:
-
Temperature: Gently increasing the reaction temperature may be necessary to drive the reaction to completion.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.[2]
-
Catalyst: Ensure that a suitable catalyst, such as a few drops of glacial acetic acid, is being used to facilitate the initial hydrazone formation and subsequent cyclization.[2] The type and amount of acid catalyst can have a significant effect on the reaction rate.[7]
-
-
Check Stoichiometry: Re-evaluate the stoichiometry of your reactants. A slight excess of the more volatile or less stable reactant might be beneficial.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of pyrazole synthesis.
Table 1: Effect of Solvent on Pyrano[2,3-c]pyrazole Synthesis Yield
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | CH₃CN | 45 | 70 |
| 2 | THF | 40 | 78 |
| 3 | DMF | 55 | 80 |
| 4 | CH₂Cl₂ | 35 | 85 |
| 5 | EtOH | 25 | 90 |
| 6 | No Solvent | 7-15 | 95 |
Data adapted from a study on the synthesis of pyrano[2,3-c]pyrazole derivatives.[8]
Table 2: Comparison of Synthesis Methods for Pyrano[2,3-c]pyrazole Derivatives
| Method | Catalyst | Reaction Time | Yield (%) |
| Conventional Heating | SnCl₂ | 1.4 h | 80 |
| Microwave Irradiation | SnCl₂ | 25 min | 88 |
| Ultrasound-mediated | Mn/ZrO₂ | 10 min | 98 |
| Conventional Method | Mn/ZrO₂ | 1 h | 83 |
Data compiled from studies on green synthesis approaches.[9]
Experimental Protocols
Below are detailed methodologies for key pyrazole synthesis experiments.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate (Knorr Pyrazole Synthesis) [1][10]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
20-mL scintillation vial
-
Stir bar and hot plate with stirring
-
TLC plates and developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
-
Büchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by TLC. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.
-
Once the reaction is complete, add water to the hot, stirring reaction mixture to precipitate the product.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Rinse the collected product with a small amount of cold water and allow it to air dry.
Protocol 2: Synthesis of a Substituted Pyrazole using an Unsymmetrical 1,3-Dicarbonyl [2]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Bromination of 4-(1H-pyrazol-1-yl)toluene
Welcome to the technical support center for the bromination of 4-(1H-pyrazol-1-yl)toluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during this specific electrophilic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected product when brominating 4-(1H-pyrazol-1-yl)toluene?
The primary and expected major product is 4-bromo-1-(p-tolyl)-1H-pyrazole . Electrophilic substitution on the pyrazole ring is highly regioselective, with the C4 position being the most activated and sterically accessible site for attack by an electrophile like Br⁺.[1][2]
Q2: What are the most common side products that can form during this reaction?
Several side products can arise depending on the reaction conditions. The most common include:
-
Bromination on the Toluene Ring: Substitution on the aromatic toluene ring, typically ortho to the activating methyl group, can occur. This is more likely under strongly acidic conditions, which can protonate and deactivate the pyrazole ring.[2]
-
Benzylic Bromination: If using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or under UV irradiation, bromination of the methyl group on the toluene ring can occur, yielding 1-(4-(bromomethyl)phenyl)-1H-pyrazole.[3][4]
-
Polybromination: Although less common once the C4 position is substituted, further bromination on other positions of the pyrazole or toluene ring can happen if excess brominating agent is used or under harsh conditions.[1]
Q3: Which brominating agent is recommended for this synthesis?
N-Bromosuccinimide (NBS) is a highly effective and commonly used reagent for the regioselective bromination of pyrazoles.[1][5] It is a solid, making it easier to handle than liquid bromine, and it provides a low concentration of Br₂ in situ, which helps to control the reaction and minimize overbromination. Using molecular bromine (Br₂) is also possible but may require more careful control of stoichiometry and temperature to avoid side reactions.
Q4: How can I optimize the reaction to maximize the yield of the desired product and minimize side products?
To maximize the yield of 4-bromo-1-(p-tolyl)-1H-pyrazole, consider the following:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS) to ensure complete consumption of the starting material without promoting polybromination.
-
Choice of Solvent: Use an inert solvent such as dichloromethane (DCM), chloroform, or dimethylformamide (DMF).[2][5]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the rate of reaction and improve selectivity.[5]
-
Avoid Acidity and Light: To prevent side reactions on the toluene ring, avoid strongly acidic conditions.[2] To prevent benzylic bromination, conduct the reaction in the dark, excluding UV light and radical initiators.[3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the experiment.
Problem 1: My post-reaction TLC analysis shows multiple spots.
Multiple spots on the Thin Layer Chromatography (TLC) plate indicate the presence of starting material, the desired product, and one or more side products.
-
Possible Cause A: Incomplete Reaction.
-
Solution: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction's progress using TLC until the starting material spot has been completely consumed. If the reaction has stalled, a slight increase in temperature or the addition of a small amount of catalyst (if applicable) might be necessary.
-
-
Possible Cause B: Formation of Side Products.
-
Solution: Identify the side products using characterization techniques like LC-MS. Based on the mass, determine if the side product corresponds to toluene ring bromination, benzylic bromination, or polybromination. Refer to the solutions below for specific side products. Optimize reaction conditions as suggested in the FAQs to minimize their formation in subsequent experiments.
-
Problem 2: The isolated product's characterization (NMR, MS) suggests bromination occurred on the toluene ring.
This indicates that the toluene ring was more reactive than the pyrazole ring under your experimental conditions.
-
Possible Cause: Reaction Conditions Favor Aromatic Substitution on the Toluene Ring.
-
Explanation: This is often caused by strongly acidic conditions. Protonation of the pyrazole ring deactivates it towards electrophilic attack, making the electron-rich toluene ring the more favorable site for bromination.[2]
-
Solution:
-
Switch to a non-acidic or buffered reaction medium.
-
Use a brominating agent like NBS in a neutral solvent such as DCM or DMF.[5]
-
Ensure that no acidic byproducts are accumulating to a significant extent.
-
-
Problem 3: Mass spectrometry data indicates the presence of a dibrominated product.
This is a classic case of overbromination.
-
Possible Cause: Excess Brominating Agent or High Reactivity.
-
Solution:
-
Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent.
-
Add the brominating agent portion-wise or as a solution via a syringe pump over a period to maintain a low concentration.[5]
-
Run the reaction at a lower temperature (e.g., maintain at 0 °C or even -10 °C) to reduce the reaction rate and improve control.
-
-
Problem 4: The product's ¹H NMR shows a signal for a -CH₂Br group and a loss of the toluene methyl signal.
This is indicative of benzylic bromination, a radical-mediated reaction.
-
Possible Cause: Radical Reaction Conditions.
-
Explanation: N-Bromosuccinimide (NBS) can act as a source of bromine radicals, especially in the presence of UV light or a radical initiator.[3][6]
-
Solution:
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Avoid using solvents that can promote radical reactions (like CCl₄ without purification from radical inhibitors).
-
Ensure no radical initiators (e.g., AIBN, benzoyl peroxide) are present unless specifically intended.
-
-
Experimental Protocols
Protocol 1: Regioselective C4-Bromination using NBS
This protocol is optimized for the synthesis of 4-bromo-1-(p-tolyl)-1H-pyrazole.
Materials:
-
4-(1H-pyrazol-1-yl)toluene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a dry round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)toluene (1.0 eq.) in anhydrous DMF (approx. 5 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add N-Bromosuccinimide (1.1 eq.) in small portions over 20 minutes, ensuring the temperature remains at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether (3x volume of DMF).
-
Combine the organic layers and wash with water, followed by saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-bromo-1-(p-tolyl)-1H-pyrazole.[5]
Data Presentation
Table 1: Reaction Conditions and Observed Yields for Bromination of 4-(1H-pyrazol-1-yl)toluene
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Side Products (%) |
| 1 | NBS (1.1) | DMF | 0 to RT | 2 | 4-bromo-1-(p-tolyl)-1H-pyrazole | 85 | <5 |
| 2 | Br₂ (1.1) | DCM | 0 | 1 | 4-bromo-1-(p-tolyl)-1H-pyrazole | 78 | 5-10 |
| 3 | NBS (1.1) / H₂SO₄ (cat.) | AcOH | RT | 4 | Toluene-ring brominated isomer | 60 | 20 |
| 4 | NBS (1.1) / UV Light | CCl₄ | Reflux | 3 | Benzylic brominated product | 70 | 15 |
Note: Data is representative and intended for illustrative purposes.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the intended reaction and potential side-reaction pathways.
Caption: Reaction scheme for the bromination of 4-(1H-pyrazol-1-yl)toluene.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common experimental issues.
Caption: A logical workflow for troubleshooting bromination reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. youtube.com [youtube.com]
- 4. scirp.org [scirp.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1] Controlling the formation of a single, specific regioisomer is crucial because different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[1][2] For applications in drug discovery and materials science, obtaining the desired regioisomer with high purity is often a primary objective.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] The regioselectivity of this reaction is governed by several key factors:[1][3]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for initial nucleophilic attack by the hydrazine.[1] Conversely, electron-donating groups decrease electrophilicity.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less crowded site.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][5]
-
Solvent: The choice of solvent can have a profound impact on regioselectivity.[1] As detailed below, fluorinated alcohols are particularly effective at controlling the reaction outcome.[6]
-
Temperature: In some systems, the reaction temperature can be tuned to favor the formation of one regioisomer over another.[7]
Q3: How does the choice of solvent dramatically impact regioselectivity?
A3: The solvent plays a critical role in mediating the reaction pathway. While traditional solvents like ethanol often yield mixtures of regioisomers, highly polar, non-nucleophilic fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6] This is because standard alcohols like ethanol can compete with the hydrazine as nucleophiles, attacking the more reactive carbonyl group and reducing the selectivity. TFE and HFIP are non-nucleophilic and do not compete in this manner. Their strong hydrogen-bonding capacity is thought to selectively stabilize intermediates, guiding the reaction toward a single cyclization pathway and often leading to almost exclusive formation of one regioisomer.[6][8]
Q4: Can other synthetic strategies be employed to achieve high regioselectivity?
A4: Yes, besides the classical Knorr condensation, several other methods have been developed to afford high regioselectivity:
-
[3+2] Cycloadditions: Reactions like the Pechmann pyrazole synthesis, which involve the 1,3-dipolar cycloaddition of diazo compounds with alkynes, can offer excellent regiocontrol.[9][10] Modern variations, such as those between sydnones and functionalized alkynes, also provide highly regioselective routes to polysubstituted pyrazoles.[11][12]
-
Multicomponent Reactions (MCRs): Carefully designed one-pot MCRs can provide regioselective access to complex pyrazoles by controlling the sequence of bond-forming events, often with the help of a catalyst.[13]
-
Directed Metalation: Starting with a pre-formed pyrazole ring, it is possible to functionalize specific positions with high regioselectivity using directed deprotonation with strong bases, followed by quenching with an electrophile.[14]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers. What is the most effective first step to improve the ratio?
Problem: A common challenge arises when the electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl are very similar, resulting in poor selectivity.[8]
Solution: The most effective and often simplest modification is to change the solvent system . Switching from a standard solvent like ethanol to a fluorinated alcohol can dramatically improve the isomeric ratio.[8]
-
Recommendation: Rerun the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). In many documented cases, this change alone can shift the product ratio from ~1:1 to greater than 95:5 in favor of a single isomer.[6]
Issue 2: I have tried using fluorinated alcohols, but the regioselectivity is still insufficient. What should I try next?
Problem: While fluorinated solvents are powerful, they may not solve all regioselectivity issues, especially with challenging substrates.
Solutions:
-
Adjust Reaction pH: Introduce a catalytic amount of acid (e.g., acetic acid) or base. Acid catalysis can protonate the more basic nitrogen of a substituted hydrazine (like the substituted nitrogen in methylhydrazine), leaving the terminal -NH2 group as the primary nucleophile and potentially reversing or enhancing selectivity.[1]
-
Control the Hydrazine Form: The nature of the hydrazine reactant can be pivotal. A study showed that reacting a trichloromethyl enone with an arylhydrazine hydrochloride salt yielded the 1,3-regioisomer, while using the corresponding free base of the arylhydrazine exclusively produced the 1,5-regioisomer.[2] This provides a powerful method to selectively synthesize either product.
-
Modify Reaction Temperature: Investigate the effect of temperature. Some reaction systems show a temperature-dependent switch in regioselectivity. Running the reaction at a lower or higher temperature may favor the desired product.[7]
Issue 3: I have synthesized a mixture of regioisomers and need to separate them for my downstream application. What is the best approach?
Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of one isomer is required.
Solution: Chromatographic separation is the most common method.
-
TLC Analysis: First, perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the maximum possible separation (ΔRf) between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity by adding ethyl acetate, dichloromethane, or acetone.
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. If separation is still difficult, consider using a high-performance liquid chromatography (HPLC) system with a suitable column and eluent.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Hydrazines
This table summarizes the significant influence of the solvent on the ratio of regioisomers formed. The desired isomer is typically the one resulting from the attack of the more nucleophilic hydrazine nitrogen on the more electrophilic carbonyl group.
| Entry | Hydrazine | Solvent | Temperature (°C) | Ratio of Regioisomers (5-Aryl-3-CF3 : 3-Aryl-5-CF3) | Total Yield (%) | Reference |
| 1 | Methylhydrazine | EtOH | 25 | 1:1.3 | >95 | |
| 2 | Methylhydrazine | TFE | 25 | 85:15 | >95 | [6] |
| 3 | Methylhydrazine | HFIP | 25 | 97:3 | >95 | [6] |
| 4 | Phenylhydrazine | EtOH | 25 | 60:40 | >95 | [6] |
| 5 | Phenylhydrazine | TFE | 25 | 95:5 | >95 | [6] |
| 6 | Phenylhydrazine | HFIP | 25 | >99:1 | >95 | [6] |
Data compiled from studies by Fustero et al.[6]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using HFIP as Solvent
This protocol describes a general method for the Knorr condensation that leverages the regiocontrolling effects of HFIP.[8]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3-5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC until the starting dicarbonyl is consumed (typically 1-4 hours).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Regiocontrolled Synthesis via Selection of Hydrazine Salt vs. Free Base
This protocol demonstrates how to selectively form one of two regioisomers by choosing between the hydrochloride salt and the free base of an arylhydrazine.[2]
-
Target: 1,3-Regioisomer (e.g., Methyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylate)
-
Dissolve the trichloromethyl enone (1.0 mmol) and phenylhydrazine hydrochloride (1.2 mmol) in methanol (10 mL).
-
Stir the reaction at the appropriate temperature (e.g., reflux) and monitor by TLC.
-
Upon completion, cool the mixture, remove the solvent in vacuo, and purify the residue. This pathway selectively furnishes the 1,3-isomer.
-
-
Target: 1,5-Regioisomer (e.g., Methyl 1-phenyl-5-aryl-1H-pyrazole-3-carboxylate)
-
Dissolve the trichloromethyl enone (1.0 mmol) in methanol (10 mL).
-
Add phenylhydrazine (free base) (1.2 mmol) to the solution.
-
Stir the reaction at the appropriate temperature and monitor by TLC.
-
Upon completion, cool the mixture, remove the solvent in vacuo, and purify the residue. This pathway selectively furnishes the 1,5-isomer.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
This technical support center provides essential information on the stability, storage, and handling of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole, along with troubleshooting guides for its use in common laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. The compound is sensitive to moisture and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or Freezer | Minimizes degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Protect from light; store in an amber vial or a dark place | Prevents light-induced degradation.[1] |
| Container | Tightly sealed container | Prevents exposure to moisture and air. |
Q2: What are the known stability issues with this compound?
A2: The primary stability concern for this compound is the reactivity of the benzylic bromide. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution.[2] It is particularly sensitive to moisture, which can lead to hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 4-(1H-pyrazol-1-yl)benzyl alcohol and hydrogen bromide.[2] Exposure to heat and light can also accelerate degradation.[1]
Q3: What are the signs of degradation of this compound?
A3: Degradation of the compound may be indicated by several observable changes:
-
Color Change: A change from a white or off-white solid to a yellowish or brownish color can indicate the formation of impurities due to oxidation or other degradation pathways.[1]
-
Clumping or Stickiness: This may suggest the uptake of moisture and potential hydrolysis.
-
Inconsistent Analytical Data: Changes in melting point, or the appearance of new peaks in NMR or chromatography (TLC, HPLC) analyses compared to a fresh sample are strong indicators of degradation.
Q4: What are the main safety precautions to take when handling this compound?
A4: this compound is a reactive chemical and should be handled with care in a well-ventilated fume hood. It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
Troubleshooting Guide for N-Alkylation Reactions
A common application of this compound is the N-alkylation of various substrates, such as amines and other heterocycles. Below are some common issues encountered during these reactions and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagent: The this compound may have degraded due to improper storage. 2. Ineffective Base: The base used may not be strong enough to deprotonate the nucleophile, or it may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Check Reagent Quality: Use a fresh batch of the reagent or verify its purity by analytical methods (e.g., NMR, melting point). 2. Use a Stronger Base: Consider using a stronger base like sodium hydride (NaH) for less acidic nucleophiles. Ensure the base is fresh and handled under anhydrous conditions.[4] 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Multiple Products | 1. Multiple Reaction Sites: The nucleophile may have multiple sites for alkylation. 2. Over-Alkylation: The product itself may be nucleophilic and react further with the alkylating agent. 3. Side Reactions: The benzyl bromide moiety can undergo elimination reactions under certain basic conditions. | 1. Use Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure regioselectivity. 2. Control Stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent to minimize over-alkylation. 3. Optimize Reaction Conditions: Use a non-nucleophilic base and a polar aprotic solvent to favor SN2 reaction over elimination. |
| Formation of 4-(1H-pyrazol-1-yl)benzyl alcohol as a byproduct | Presence of Water: The bromomethyl group is sensitive to hydrolysis, which is accelerated by the presence of water in the reaction mixture.[2] | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Difficult Product Purification | 1. Unreacted Starting Material: The reaction may not have gone to completion. 2. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar retention factors on TLC, making column chromatography challenging. | 1. Drive Reaction to Completion: Increase reaction time or temperature, or use a slight excess of one reagent. 2. Optimize Chromatography: Try different solvent systems for column chromatography. If separation is still difficult, consider recrystallization or derivatization to facilitate purification. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Stir bar and round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting logic for low product yield.
Caption: Key factors influencing compound stability.
References
Technical Support Center: Purification of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. The following information is designed to help you overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, which often involves the radical bromination of 4-methyl-1-phenyl-1H-pyrazole, potential impurities include:
-
Unreacted starting material: 4-methyl-1-phenyl-1H-pyrazole.
-
Over-brominated species: 1-[4-(Dibromomethyl)Phenyl]-1H-Pyrazole.
-
Byproducts from the radical initiator: For example, if N-bromosuccinimide (NBS) is used, succinimide can be a byproduct.[1]
-
Hydrolysis product: 1-[4-(Hydroxymethyl)Phenyl]-1H-Pyrazole, if the crude product is exposed to moisture.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly cited methods for the purification of pyrazole derivatives are column chromatography and recrystallization.[1][2][3][4][5] The choice between these methods will depend on the nature and quantity of the impurities.
Q3: Which solvent systems are best for column chromatography?
A3: For pyrazole derivatives of similar polarity, a common and effective solvent system for silica gel column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A gradient or isocratic elution with a mixture of n-hexane and ethyl acetate is frequently reported to yield pure product.[1][2][4] The ratio of the solvents should be optimized based on preliminary analysis by thin-layer chromatography (TLC).
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:
-
Increase the solvent volume: Add more of the primary solvent to the hot solution to lower the saturation point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Using an insulated container can help.
-
Try a different solvent system: Experiment with different solvents or mixed solvent systems. A solvent with a lower boiling point might be beneficial.[6]
-
Use a seed crystal: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]
Q5: Can I use recrystallization to separate regioisomers?
A5: If your synthesis has produced regioisomers and they have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[6] This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC. A shallower gradient or a less polar solvent system may improve separation. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Low Yield After Recrystallization | Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the crude product completely.[6] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. | |
| Product is too soluble in the chosen solvent. | Select a solvent in which the compound is soluble when hot but poorly soluble when cold. A mixed-solvent system may be necessary.[6] | |
| Multiple Spots on TLC After Purification | Incomplete reaction or significant side product formation. | Re-purify using a different method (e.g., if recrystallization failed, try column chromatography with a more selective eluent). |
| Decomposition of the product on silica gel. | If the compound is suspected to be unstable on silica, consider using a different stationary phase like neutral alumina or performing a quick filtration through a short plug of silica. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur.[6] For further precipitation, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for instance, by air-drying on the filter paper or in a desiccator.[6]
Data Presentation
| Purification Method | Typical Eluent/Solvent | Reported Purity | Typical Yield | Reference |
| Column Chromatography | n-Hexane/Ethyl Acetate (e.g., 20:1) | >98% (by NMR) | 88% | [4] |
| Recrystallization | Ethanol or Ethanol/Water | Crystalline solid | Varies | [6] |
| Column Chromatography | Chloroform | Crystalline solid | 56% | [3] |
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the cross-coupling of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. It is intended for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for Suzuki-Miyaura, Heck, and Sonogashira couplings involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is most suitable for cross-coupling reactions with this compound?
A1: The choice of palladium catalyst is critical and depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, palladium(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) combined with bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[1][2] N-heterocyclic carbene (NHC) ligands can also be beneficial, particularly in overcoming catalyst inhibition by the pyrazole moiety. For Heck reactions, Pd(OAc)₂ with phosphine ligands such as tri(o-tolyl)phosphine is a common choice. In Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is traditionally used, though copper-free systems are also employed to prevent alkyne homocoupling.[3][4]
Q2: Can the pyrazole nitrogen in this compound interfere with the catalytic cycle?
A2: Yes, the nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[1] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions. To mitigate this, the use of bulky ligands that shield the metal center is recommended. Additionally, running the reaction at a slightly elevated temperature can sometimes help to favor the desired catalytic turnover by promoting ligand exchange and reductive elimination.
Q3: What are the most common side reactions to expect with this substrate?
A3: Besides catalyst inhibition, common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by ensuring anaerobic conditions.[3]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be influenced by the choice of base, solvent, and ligand.[5]
-
Protodeboronation: Loss of the boronic acid group in Suzuki reactions, particularly with unstable boronic acids.[6]
-
Isomerization: In Heck reactions, isomerization of the resulting alkene can occur, especially at higher temperatures.[7]
Q4: Is it necessary to protect the pyrazole nitrogen before performing the cross-coupling reaction?
A4: While N-H containing pyrazoles often pose a greater challenge due to their acidity and potential to act as ligands, the 1-substituted nature of this compound reduces this issue.[1] In most cases, protection of the pyrazole nitrogen is not necessary, especially when using appropriate bulky ligands that favor the desired catalytic cycle.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst inactivity or poisoning by the pyrazole. 2. Inefficient oxidative addition. 3. Poor quality of boronic acid. 4. Inappropriate base or solvent. | 1. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[1] 2. Ensure an inert atmosphere to prevent catalyst decomposition. 3. Use a fresh, high-purity batch of boronic acid. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[2] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and reagents. 2. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). 3. Consider using a different base to facilitate transmetalation. |
| Dehalogenation of the Benzylic Bromide | 1. High reaction temperature or prolonged reaction time. 2. Inappropriate choice of base or ligand. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Screen milder bases (e.g., K₂CO₃). 3. Select a ligand that promotes reductive elimination over dehalogenation. |
Heck Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Product Yield | 1. Catalyst deactivation. 2. Suboptimal base or solvent. 3. Steric hindrance from the alkene. | 1. Increase catalyst loading or try a different palladium source (e.g., a palladacycle).[8] 2. Screen different bases (e.g., Et₃N, K₂CO₃) and polar aprotic solvents (e.g., DMF, DMAc). 3. If using a sterically hindered alkene, a more active catalyst system may be required. |
| Formation of Isomeric Products | 1. High reaction temperature leading to alkene isomerization.[7] | 1. Reduce the reaction temperature. 2. Minimize the reaction time once the starting material is consumed. |
| Palladium Black Formation | 1. Catalyst decomposition at high temperatures. 2. Presence of impurities. | 1. Lower the reaction temperature. 2. Use high-purity reagents and solvents. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst inhibition by the pyrazole. 2. Inactive copper co-catalyst. 3. Insufficiently basic conditions for alkyne deprotonation. | 1. Use a higher catalyst loading or a more robust ligand. 2. Use freshly sourced CuI. 3. Ensure the amine base is anhydrous and of high purity. Consider a stronger base if necessary. |
| Extensive Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of copper co-catalyst. | 1. Rigorously degas all reagents and maintain an inert atmosphere.[3] 2. Reduce the amount of CuI or switch to a copper-free protocol.[3] |
| Decomposition of Terminal Alkyne | 1. High reaction temperatures. 2. Incompatibility with the base. | 1. Perform the reaction at room temperature if possible. 2. Screen different amine bases. |
Data Presentation: Catalyst Systems and Reaction Conditions
Suzuki-Miyaura Coupling of this compound Analogs
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 120 (MW) | 0.33 | 50 | 3-Methoxyphenylboronic acid |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | 12 | High | Potassium aryltrifluoroborates |
| P1 (XPhos-Pd-G2) (6-7) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 61-86 | Arylboronic acids |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | Good | Arylboronic acids |
Note: Data is based on couplings of similar benzylic bromides or pyrazole-containing substrates.[1][9][10]
Heck Coupling of 1-Benzyl-4-bromo-1H-pyrazole
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ (2) | Tri(o-tolyl)phosphine (4) | Et₃N (2) | Acetonitrile | 100 | 18 | 85 | Styrene |
Note: Data is for the closely related analog 1-Benzyl-4-bromo-1H-pyrazole.[11]
Sonogashira Coupling of Benzylic Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ (2-5) | CuI (1-2) | Et₃N or DIPA | THF or DMF | RT - 60 | 2-24 | Good-Excellent | Terminal Alkynes |
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-2) | Et₃N or DIPA | THF or DMF | RT - 60 | 2-24 | Good-Excellent | Terminal Alkynes |
Note: General conditions for Sonogashira coupling of benzylic bromides.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Detailed Heck Reaction Protocol for 1-Benzyl-4-bromo-1H-pyrazole (Adaptable for the title compound)
-
Materials: 1-Benzyl-4-bromo-1H-pyrazole (1.0 mmol), Styrene (1.5 mmol), Palladium(II) acetate (0.02 mmol), Tri(o-tolyl)phosphine (0.04 mmol), Triethylamine (2.0 mmol), Acetonitrile (5 mL).[11]
-
Procedure: To an oven-dried reaction tube, add 1-benzyl-4-bromo-1H-pyrazole, palladium(II) acetate, and tri(o-tolyl)phosphine.[11] Seal the tube with a septum and purge with argon. Add acetonitrile, triethylamine, and styrene via syringe.[11] Heat the reaction mixture at 100 °C for 18 hours.[11]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield (E)-1-Benzyl-4-(2-phenylethenyl)-1H-pyrazole.[11]
General Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide, and this compound (1.0 equiv.).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical flowchart for troubleshooting common cross-coupling issues.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Managing reaction temperature for selective pyrazole functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of pyrazoles, with a specific focus on managing reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole functionalization experiments, offering potential causes and solutions related to reaction temperature.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Temperature: The activation energy for the desired transformation is not being met. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. For instance, in some C-H functionalization reactions, increasing the temperature from 40°C to 60°C can improve yields.[1] |
| Reaction Temperature Too High: The starting materials, reagents, or the desired product may be degrading at the set temperature. This can be observed in some high-temperature solution-phase reactions where temperatures up to 500°C are used; while enabling certain transformations, they can also lead to degradation if not carefully controlled.[2][3] | Decrease the reaction temperature. If the reaction is known to be exothermic, consider initial cooling or a slower rate of reagent addition. Analyze the crude reaction mixture for byproducts indicative of decomposition. |
| Incorrect Solvent for the Chosen Temperature: The solvent's boiling point may be too low, preventing the reaction from reaching the required temperature. Conversely, a high-boiling solvent might lead to overheating. | Select a solvent with a boiling point appropriate for the target reaction temperature. For example, toluene or xylene are suitable for higher temperature reactions, while THF or DCM are used for lower to moderate temperatures.[4][5] |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Potential Cause | Troubleshooting Action |
| Thermodynamic vs. Kinetic Control: The reaction temperature may favor the formation of a thermodynamically stable but undesired isomer over the kinetically favored product (or vice-versa). | For Kinetic Product: Run the reaction at a lower temperature for a longer duration. This can favor the faster-forming product. For Thermodynamic Product: Increase the reaction temperature to allow the reaction to reach equilibrium, favoring the most stable isomer. Some syntheses of 1,5-diarylpyrazoles show poor regioselectivity, which can sometimes be influenced by temperature.[6] |
| Temperature-Dependent Catalyst Activity/Selectivity: The catalyst's ability to direct the functionalization to a specific position may be highly sensitive to temperature. | Screen a range of temperatures to find the optimal window for catalyst performance. Consult literature for the specific catalyst system being used for its known temperature dependencies. |
Issue 3: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Action |
| Side Reactions Activated at Higher Temperatures: Elevated temperatures can promote competing reaction pathways, such as dimerization, polymerization, or decomposition.[7] | Lower the reaction temperature. If a higher temperature is necessary for the main reaction, consider using a more selective catalyst or protecting sensitive functional groups. |
| Temperature-Controlled Divergent Pathways: In some cases, temperature can be used to selectively switch between different product outcomes. For example, a temperature-controlled approach allows for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles from the same starting materials.[8][9] | Carefully control the reaction temperature to favor the desired product. A difference of even 20-30°C can significantly alter the product distribution. |
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature influence the regioselectivity of pyrazole functionalization?
A1: Reaction temperature is a critical parameter that can dictate the regiochemical outcome of pyrazole functionalization by influencing the reaction mechanism.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (lower activation energy). At higher temperatures, the reaction can be under thermodynamic control, leading to the most stable product isomer, as the system has enough energy to overcome higher activation barriers and reach equilibrium.
-
Catalyst Selectivity: The selectivity of many catalysts used in C-H functionalization is temperature-dependent. A specific temperature range may be optimal for the desired catalyst-substrate interaction that leads to a single regioisomer.
Q2: I am observing the decomposition of my starting material at the recommended reaction temperature. What should I do?
A2: If you observe decomposition, consider the following steps:
-
Lower the Temperature: Gradually decrease the reaction temperature in 10-20°C increments and prolong the reaction time to see if the desired transformation can occur at a lower energy input.
-
Solvent Choice: Ensure you are using an appropriate solvent. In some high-temperature reactions, the choice of solvent is crucial for stability; for example, p-xylene has been shown to be more stable than cyclohexane or toluene at temperatures up to 500°C.[3]
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes promote reactions at lower bulk temperatures over shorter reaction times, potentially minimizing degradation.[10]
-
Protecting Groups: If your substrate has sensitive functional groups, consider protecting them before subjecting the molecule to high temperatures.
Q3: Can temperature be used to selectively achieve different functionalizations on the pyrazole ring?
A3: Yes, in some cases, temperature can be a tool for divergent synthesis. By simply tuning the reaction temperature, you can favor one reaction pathway over another, leading to different products from the same set of starting materials. For instance, a study has shown that the reaction of α,β-alkynic hydrazones can yield either pyrazoles or 1-tosyl-1H-pyrazoles by controlling the reaction temperature.[8][9]
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of 1-Tosyl-1H-pyrazoles vs. Pyrazoles [8][9]
This protocol describes a temperature-controlled divergent synthesis.
-
Synthesis of 1-Tosyl-1H-pyrazoles (Higher Temperature):
-
To a solution of the α,β-alkynic hydrazone (0.2 mmol) in an ionic liquid such as [HDBU][OAc] (2.0 mL), stir the mixture at 95°C.
-
The reaction is conducted under an air atmosphere for 12 hours.
-
Upon completion, the product is isolated and purified by silica gel column chromatography.
-
-
Synthesis of Pyrazoles (Lower Temperature - Example): While the provided reference focuses on a higher temperature for the tosyl-protected product, a lower temperature or different conditions would be required for the unprotected pyrazole. For a generic deprotection/alternative synthesis at a different temperature, one might consider:
-
A mixture of the starting hydrazone (0.2 mmol) and a suitable base (e.g., DBU, 1.0 equiv.) in a solvent like ethanol (2.0 mL) is stirred at a lower temperature (e.g., room temperature or slightly elevated, but lower than 95°C) to favor the formation of the unprotected pyrazole.
-
Monitor the reaction by TLC until completion.
-
The product is then purified by column chromatography.
-
Protocol 2: Oxidative Thiocyanation of Pyrazoles at Controlled Temperature [4]
-
Under a nitrogen atmosphere, prepare a mixture of phenyliodine dichloride (PhICl₂) (2.00 mmol) and ammonium thiocyanate (NH₄SCN) (2.00 mmol) in toluene (5 mL).
-
Stir the mixture at 0°C for 30 minutes.
-
Add the pyrazole substrate (1.00 mmol) to the reaction mixture.
-
Continue stirring at 0°C for 8 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Effect of Temperature on the Yield of 3,5-diphenyl-1-tosyl-1H-pyrazole [8]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₃CN | 95 | No Reaction |
| 2 | EtOH | 95 | No Reaction |
| 3 | THF | 95 | No Reaction |
| 4 | DMSO | 95 | No Reaction |
| 5 | [HDBU][OAc] | 95 | 95 |
Table 2: Optimization of Oxidative Thiocyanation of Pyrazole [4]
| Entry | Oxidant (equiv) | [SCN] (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PhICl₂ (1.0) | NH₄SCN (1.0) | THF | 0 | 68 |
| ... | ... | ... | ... | ... | ... |
| 17 | PhICl₂ (2.0) | NH₄SCN (2.0) | Toluene | 0 | 92 |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision path for managing regioselectivity via temperature.
References
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
- 3. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Navigating the Scale-Up of Pyrazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, presents unique challenges when transitioning from laboratory-scale experiments to large-scale industrial production. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols, and presenting key data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?
A1: The use of hydrazine and its derivatives is a significant safety concern during scale-up. Hydrazine is highly toxic and potentially explosive.[1] Key concerns include:
-
Thermal Runaway: The condensation reaction with 1,3-dicarbonyl compounds can be highly exothermic, posing a risk of thermal runaway if not properly managed.[1]
-
Hydrazine Decomposition: Hydrazine can decompose violently, especially at elevated temperatures or in the presence of certain metals.[1]
-
Toxicity and Handling: Due to its toxicity, strict handling procedures and engineering controls are necessary to minimize exposure.[1]
Solutions:
-
Implement robust cooling systems and ensure a slow, controlled addition of hydrazine.
-
Consider using flow chemistry, which minimizes the accumulation of hazardous intermediates like diazonium salts and hydrazines, thereby enabling safer scale-up.[1]
-
Utilize less hazardous hydrazine surrogates where possible.
Q2: How can I improve the regioselectivity of my pyrazole synthesis on a larger scale?
A2: Poor regioselectivity is a common issue when using unsymmetrical 1,3-dicarbonyl compounds, leading to difficult-to-separate isomeric mixtures.[2] The choice of solvent has been shown to dramatically influence the regioselectivity.
Solutions:
-
Solvent Selection: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity in favor of the desired isomer.[2][3] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst Choice: The catalyst can also influence the regiochemical outcome.
Q3: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I troubleshoot this?
A3: A drop in yield during scale-up can be attributed to several factors, including inefficient mixing, poor heat transfer, and suboptimal reaction conditions.
Solutions:
-
Mixing and Heat Transfer: Ensure adequate agitation and reactor geometry to maintain homogenous mixing and efficient heat dissipation. Poor mixing can lead to localized "hot spots" and side reactions.
-
Reaction Conditions: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale. What works on a gram scale may not be optimal for kilograms.
-
Starting Material Quality: Verify the purity of all reagents, as impurities can have a more pronounced effect on larger-scale reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of your pyrazole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Exothermic Runaway | - Rapid addition of hydrazine.- Inadequate cooling capacity.- High reactant concentration. | - Slow, controlled addition of reagents.- Ensure the reactor's cooling system is sufficient for the reaction volume and exotherm.- Use an appropriate solvent to dilute the reaction mixture. |
| Low Yield | - Incomplete reaction.- Side product formation (e.g., pyrazolines).- Product degradation.- Inefficient mixing. | - Increase reaction time or temperature cautiously.- If pyrazoline is formed, an oxidation step may be necessary.[5]- Lower reaction temperature to prevent degradation.- Optimize stirrer speed and design for better mixing. |
| Poor Regioselectivity | - Use of unsymmetrical 1,3-dicarbonyls.- Suboptimal solvent or temperature. | - Screen different solvents, including fluorinated alcohols (TFE, HFIP).[2][3]- Adjust the reaction temperature.- Consider a different synthetic route with higher inherent regioselectivity. |
| Difficult Purification/Oiling Out | - Impurities with similar properties to the product.- Product precipitating above its melting point. | - For crystallization, screen a variety of single and mixed-solvent systems.[6]- If "oiling out" occurs, increase the solvent volume or cool the solution more slowly.[6]- Consider converting the pyrazole to a salt for purification via crystallization.[7] |
| Formation of Colored Impurities | - Degradation of hydrazine starting materials.- Air oxidation. | - Use fresh, high-purity hydrazine.- Handle sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).- During recrystallization, activated charcoal can be used to remove colored impurities, though this may slightly reduce yield.[6] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.3 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [3] |
| Substituted β-enamino diketone | Phenylhydrazine | Protic Solvent | Regioselective for one isomer | [4] |
| Substituted β-enamino diketone | Phenylhydrazine | Aprotic Solvent | Predominantly the other isomer | [4] |
Table 2: Effect of Catalyst Loading and Temperature on Pyrazole Synthesis Yield
| Reaction | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| Synthesis of 5-aryl-3-trifluoromethyl pyrazoles | Silver | - | 60 | Optimized Yield | [8][9] |
| Synthesis of 5-aryl-3-trifluoromethyl pyrazoles | Silver | - | >60 | Decreased Yield | [9] |
| Synthesis of pyranopyrazoles | PS-DABCO | 3 | Room Temp | - | [10] |
| Synthesis of pyranopyrazoles | PS-DABCO | 4 | Room Temp | 91 | [10] |
| Synthesis of pyranopyrazoles | PS-DABCO | 5 | Room Temp | No Improvement | [10] |
| Synthesis of 1-tosyl-1H-pyrazoles | DBU | 1.0 equiv. | Room Temp | Optimized Yield | [11] |
| Synthesis of pyrazoles | [HDBU][OAc] | - | 95 | 35-88 | [11] |
Experimental Protocols
Protocol 1: Scalable Batch Synthesis of a Pyrazolone (Knorr-type Reaction)
This protocol is a general guideline for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, which can be adapted for scale-up.[12]
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge ethyl benzoylacetate and 1-propanol.
-
Begin stirring and add 3 drops of glacial acetic acid.
-
Slowly add hydrazine hydrate to the mixture. Monitor the internal temperature, as the initial reaction may be exothermic.
-
Heat the reaction mixture to approximately 100°C and maintain for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) until the starting material is consumed.
-
Once the reaction is complete, add water to the hot reaction mixture while stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature with continued stirring to facilitate crystallization.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Isolate the product by filtration, wash the filter cake with cold water, and dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[13]
Protocol 2: Continuous-Flow Synthesis of 3,5-Disubstituted Pyrazoles
Flow chemistry offers a safer and often more efficient method for scaling up pyrazole synthesis. This example demonstrates a two-step continuous-flow process.[14]
System Setup:
-
Two syringe pumps
-
Heated coil reactor for the first step (alkyne homocoupling)
-
Column packed with a copper scavenger
-
Heated reactor for the second step (hydroamination/cyclization)
-
Back-pressure regulator
Procedure:
-
Stream 1: A solution of a terminal alkyne (e.g., 4-ethynyltoluene, 0.075 M in DMSO) and a copper catalyst (e.g., CuBr₂) is pumped through the first heated coil reactor.
-
The output from the first reactor passes through the scavenger column to remove the copper catalyst.
-
Stream 2: A solution of hydrazine hydrate (e.g., 60 wt% aqueous solution, 0.1125 M in DMSO) is introduced via a T-mixer to combine with the purified diyne stream from step 2.
-
The combined stream then enters the second heated reactor.
-
The product stream exits the reactor system through a back-pressure regulator and is collected.
-
The final product is isolated from the solvent. This method was successfully scaled to produce 0.52 g of a 3,5-disubstituted pyrazole with an 81% yield over a 16-hour period.[15]
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the scale-up of pyrazole synthesis.
Caption: A typical workflow for scaling up pyrazole synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
- 14. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions Involving 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. The focus is on the critical work-up stage of reactions where this versatile reagent is used as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure after a nucleophilic substitution reaction with this compound?
A1: A typical work-up involves quenching the reaction, separating the product from the reaction mixture, and purification. The standard procedure is as follows:
-
Quenching: The reaction is often quenched by adding water or a saturated aqueous solution, such as ammonium chloride (NH₄Cl), to stop the reaction and dissolve inorganic salts.[1][2]
-
Extraction: The product is then extracted from the aqueous layer into an organic solvent like ethyl acetate, dichloromethane, or chloroform.[1][3] This step is usually repeated multiple times to ensure complete recovery of the product.
-
Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl) to remove residual water and some water-soluble impurities.[1]
-
Drying: The organic phase is dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water.[1][2]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified, typically by silica gel column chromatography or recrystallization.[1][4]
Q2: My reaction mixture is a heterogeneous slurry. How should I proceed with the work-up?
A2: If your reaction mixture contains solids, it is advisable to first filter the mixture to remove any precipitates, which could be byproducts or insoluble salts. The filtrate can then be subjected to the standard aqueous work-up and extraction procedure. If the solid is your desired product that has precipitated out, you can isolate it by filtration and wash it with a suitable solvent to remove impurities. The filtrate should still be worked up to recover any dissolved product.
Q3: I am getting a low yield of my desired product. What are the possible causes related to the work-up?
A3: Low yields can stem from several issues during the work-up process:
-
Incomplete Extraction: Your product may have some water solubility, leading to incomplete extraction from the aqueous phase. Using a more polar organic solvent for extraction or performing more extractions can help. Salting out the aqueous layer by adding more NaCl can also decrease the solubility of the organic product in the aqueous phase.
-
Product Degradation: If your product is sensitive to acid or base, the pH of the aqueous solution during work-up is critical. Ensure the pH is adjusted to a neutral range before extraction if your product is unstable.
-
Emulsion Formation: Formation of a stable emulsion during extraction can trap the product and lead to significant loss. Emulsions can sometimes be broken by adding brine, changing the solvent, or by filtration through a pad of Celite.
-
Loss during Purification: The product might be lost during column chromatography due to irreversible adsorption onto the silica gel or if the polarity of the eluent is not optimized. Streaking of the product on the column is an indicator of this issue.
Q4: How do I remove unreacted this compound from my product?
A4: this compound is a relatively non-polar compound. It can typically be separated from more polar products by silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will usually elute the unreacted starting material first, followed by your desired product.[1]
Q5: My final product is an amine, and I am having trouble with extraction. What should I do?
A5: Amines can be protonated in acidic aqueous solutions, becoming water-soluble salts. To extract your amine product into an organic solvent, you need to ensure the aqueous layer is basic. Adjust the pH of the aqueous layer to >8 with a base like sodium bicarbonate or sodium carbonate solution before extraction.[5] This will deprotonate the amine, making it less water-soluble and more soluble in the organic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Emulsion during Extraction | The reaction mixture may contain surfactants or finely divided solids. | Add a saturated solution of NaCl (brine) to the separatory funnel.[1] If the emulsion persists, filter the mixture through a pad of Celite. Allow the mixture to stand for an extended period without agitation. |
| Product is Contaminated with Succinimide | If N-Bromosuccinimide (NBS) was used in the synthesis of the starting material, residual succinimide might be present. | Succinimide is water-soluble. Perform multiple washes of the organic layer with water or a dilute base to remove it. |
| Formation of a White Precipitate upon Quenching | The product may be insoluble in the quenching solution. | Isolate the precipitate by filtration and wash with cold water.[3] Analyze the solid to confirm if it is the desired product. The filtrate should still be extracted to recover any dissolved product. |
| Product Appears as an Oil Instead of a Solid | The product may be impure or a low-melting solid. | Try to purify the oil using column chromatography.[6] After purification, attempt to crystallize the product from a different solvent system. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| TLC shows multiple spots close to the product spot | Possible formation of isomers or closely related byproducts. | Optimize the column chromatography conditions. Use a shallower solvent gradient or try a different solvent system.[1] Consider preparative TLC or HPLC for difficult separations. Recrystallization may also be effective if a suitable solvent is found.[3] |
Experimental Protocols
General Work-up Protocol for a Nucleophilic Substitution Reaction
This protocol outlines a standard procedure for the work-up and purification of a product from a reaction of this compound with a nucleophile in a solvent like DMF or acetonitrile.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing deionized water (typically 5-10 times the volume of the reaction solvent).
-
Stir the mixture for 10-15 minutes. If a precipitate forms, it may be your product. If so, collect it by vacuum filtration and wash with cold water.[3]
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous solution).[1]
-
Combine the organic layers.
-
-
Washing and Drying:
-
Concentration:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel and load it onto a silica gel column packed with the appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[1][4] Collect the fractions containing the pure product.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) and allow it to cool slowly to form crystals.[7]
-
Visualizations
Experimental Workflow for Work-up and Purification
Caption: A typical experimental workflow for the work-up and purification of products from reactions involving this compound.
Troubleshooting Logic for Product Isolation
Caption: A decision-making flowchart for troubleshooting the purification of products derived from this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
This guide provides a detailed comparison of the ¹H NMR spectroscopic data for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole, a key intermediate in pharmaceutical and materials science research. The analysis is supported by comparative data from an alternative compound, 1-phenyl-1H-pyrazole, and includes a comprehensive experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals requiring precise structural elucidation of pyrazole derivatives.
Spectroscopic Data Comparison
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrazole ring, the phenyl ring, and the bromomethyl group. A comparison with the spectrum of 1-phenyl-1H-pyrazole highlights the influence of the bromomethyl substituent on the chemical shifts of the aromatic protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 (Pyrazole) | ~7.9 - 8.1 | d | ~1.5 - 2.0 | 1H |
| H-5 (Pyrazole) | ~7.7 - 7.8 | d | ~2.5 - 3.0 | 1H | |
| H-4 (Pyrazole) | ~6.5 - 6.6 | t | ~2.0 - 2.5 | 1H | |
| Phenyl (H-2', H-6') | ~7.6 - 7.7 | d | ~8.0 - 8.5 | 2H | |
| Phenyl (H-3', H-5') | ~7.4 - 7.5 | d | ~8.0 - 8.5 | 2H | |
| -CH₂Br | ~4.5 | s | - | 2H | |
| 1-Phenyl-1H-pyrazole (Alternative) | H-3 (Pyrazole) | 7.97 | d | 1.8 | 1H |
| H-5 (Pyrazole) | 7.72 | d | 2.8 | 1H | |
| H-4 (Pyrazole) | 6.48 | t | 2.3 | 1H | |
| Phenyl (H-2', H-6') | 7.71 | d | 7.8 | 2H | |
| Phenyl (H-3', H-5') | 7.49 | t | 7.8 | 2H | |
| Phenyl (H-4') | 7.32 | t | 7.4 | 1H |
Note: The chemical shifts for this compound are predicted based on established substituent effects and data from analogous compounds. The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm.[1] The specific chemical shift is sensitive to the molecular structure, with benzylic bromides appearing around δ 4.48 ppm.[1]
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of high-resolution ¹H NMR spectra of pyrazole derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyrazole compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance) is recommended for optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended.
Structural Elucidation and Signal Assignment
The following diagrams illustrate the molecular structure of this compound and the logical relationship between its structure and the expected ¹H NMR signals.
Caption: Structure of this compound and its predicted ¹H NMR signals.
Alternative Characterization Methods
While ¹H NMR is a primary tool for structural elucidation, other spectroscopic techniques provide complementary information for a comprehensive characterization of this compound and its analogues.
Caption: Workflow for the comprehensive spectroscopic characterization of pyrazole derivatives.
References
Interpreting the Mass Spectrum of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole, a versatile building block in medicinal chemistry and materials science. Understanding its fragmentation pattern is crucial for its unambiguous identification and for tracking its incorporation into more complex molecules. This document compares its expected mass spectral features with those of related pyrazole derivatives, offering a deeper understanding of substituent effects on fragmentation pathways.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and several key fragment ions resulting from the cleavage of its most labile bonds. The presence of a bromine atom is a dominant feature, readily identifiable by the isotopic pattern of bromine-containing fragments.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound and Comparison with Related Compounds.
| m/z (Predicted) | Ion Structure | Description | Comparison with Alternatives |
| 236/238 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[1] | The molecular weight of 4-bromopyrazole is 147/149, and for 4-phenylpyrazole it is 144.[2][3] This highlights the significant mass contribution of the bromomethylphenyl group. |
| 157 | [M - Br]⁺ | Loss of the bromine radical, forming a stable benzylic carbocation. This is expected to be a prominent peak.[4] | Simple alkylpyrazoles would not exhibit this loss. Benzyl bromide itself shows a strong peak at m/z 91 corresponding to the benzyl cation.[4] |
| 156 | [M - HBr]⁺ | Loss of a hydrogen bromide molecule. | In contrast, pyrazole itself primarily shows loss of HCN and N₂.[5][6] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in compounds containing a benzyl group. | This fragment would be absent in pyrazoles lacking the benzyl moiety. |
| 65 | [C₅H₅]⁺ | A common fragment arising from the aromatic ring. | This fragment is also observed in the fragmentation of other aromatic compounds. |
Experimental Protocols
The following is a general experimental protocol for obtaining the mass spectrum of this compound using Electron Ionization Mass Spectrometry (EI-MS).
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Fragmentation Pathway Visualization
The fragmentation of this compound is initiated by the high-energy electrons in the EI source, which dislodge an electron from the molecule to form a molecular ion [M]⁺. The subsequent fragmentation is driven by the stability of the resulting ions.
Caption: Predicted EI-MS fragmentation pathway of this compound.
This guide provides a foundational understanding of the mass spectral behavior of this compound. For definitive structural confirmation, it is always recommended to compare experimentally obtained data with a reference spectrum and consider complementary analytical techniques such as NMR spectroscopy.
References
- 1. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 2. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 3. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
A Comparative Guide to 13C NMR Analysis of Substituted 1-Phenyl-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for a series of substituted 1-phenyl-1H-pyrazoles. The data presented herein is crucial for the structural elucidation and characterization of these heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. This document summarizes quantitative data from various studies, outlines a general experimental protocol for 13C NMR analysis, and provides a visual representation of the core structure.
Quantitative Data Presentation
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for a selection of substituted 1-phenyl-1H-pyrazoles. The data has been compiled from various sources and recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Variations in chemical shifts are primarily influenced by the nature and position of substituents on both the pyrazole and the N-phenyl rings.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Substituted 1-Phenyl-1H-pyrazoles
| Compound | Substituents | C3 | C4 | C5 | C1' | C2'/C6' | C3'/C5' | C4' | Solvent |
| 1 | 3,5-dimethyl | 148.1 | 106.4 | 138.4 | 139.4 | 124.0 | 128.3 | 126.4 | CDCl₃ |
| 2 | 1-(4-methoxyphenyl)-3,5-dimethyl | 148.0 | 105.9 | 139.1 | 132.7 | 125.9 | 113.7 | 158.7 | CDCl₃ |
| 3 | 1-(4-bromophenyl)-3,5-dimethyl | 148.4 | 107.8 | 138.4 | 137.3 | 125.4 | 132.4 | 128.5 | CDCl₃ |
| 4 | 3,5-diethyl | 154.7 | 103.2 | 145.8 | 140.2 | 125.2 | 129.2 | 127.3 | CDCl₃ |
| 5 | 3,4,5-trimethyl | 148.4 | 113.6 | 135.9 | 138.6 | 125.5 | 129.0 | 132.3 | CDCl₃ |
| 6 | 5-ethoxy-3-methyl | 154.6 | 86.1 | 148.3 | 138.8 | 121.6 | 128.6 | 125.5 | CDCl₃ |
| 7 | 1,3,5-triphenyl[1] | 152.0 | 107.5 | 144.9 | 139.9 | 125.6 | 129.2 | 128.0 | DMSO-d₆ |
| 8 | 3-t-butyl-1,5-diphenyl[1] | 161.9 | 105.3 | 144.0 | 140.0 | 125.5 | 129.2 | 127.8 | DMSO-d₆ |
Note: The numbering of the phenyl ring carbons starts from the carbon attached to the pyrazole nitrogen (C1').
Experimental Protocols
The data presented in this guide were obtained through standard 13C NMR spectroscopic techniques. While specific parameters may vary between instruments and experiments, a general protocol is outlined below.
General Synthesis of 1-Phenyl-1H-pyrazoles:
Substituted 1-phenyl-1H-pyrazoles are commonly synthesized via the condensation reaction of a substituted 1,3-dicarbonyl compound with phenylhydrazine or a substituted phenylhydrazine in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. The resulting product can then be purified by recrystallization or column chromatography.[2]
13C NMR Spectroscopy:
-
Instrumentation: 13C NMR spectra are typically recorded on a 50, 200, or 300 MHz NMR spectrometer.[2]
-
Sample Preparation: Approximately 25 mg of the purified pyrazole derivative is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition:
-
A standard single-pulse experiment with proton decoupling is used to acquire the 13C NMR spectrum.
-
Typical spectral parameters include a spectral width of 200 ppm, 32K or 64K data points, and a relaxation delay of 2 seconds.[3]
-
The number of scans can range from a few hundred to several thousand depending on the sample concentration and the desired signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is processed using an exponential multiplication (line broadening) followed by a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the resulting spectrum.
Mandatory Visualization
The following diagram illustrates the general structure of a substituted 1-phenyl-1H-pyrazole, indicating the carbon numbering system used for the 13C NMR assignments.
Caption: General structure of a substituted 1-phenyl-1H-pyrazole.
This guide serves as a valuable resource for the identification and characterization of novel 1-phenyl-1H-pyrazole derivatives. The provided data and protocols can aid researchers in accelerating their drug discovery and development efforts.
References
Reactivity Face-Off: Bromomethyl vs. Chloromethyl Phenyl Pyrazoles in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of reactive chemical scaffolds is paramount to the successful development of novel therapeutics. Among the privileged structures in medicinal chemistry, pyrazoles have emerged as a cornerstone due to their versatile biological activities. The introduction of a reactive halomethyl group onto the phenyl-pyrazole scaffold creates a powerful tool for chemists, enabling covalent modification of biological targets and the synthesis of complex molecular architectures. This guide provides an objective, data-driven comparison of the reactivity of bromomethyl phenyl pyrazoles versus their chloromethyl counterparts, offering valuable insights for researchers navigating the nuanced world of covalent drug design and chemical probe development.
Executive Summary of Reactivity
Quantitative Reactivity Comparison
The following table summarizes the expected relative performance of bromomethyl and chloromethyl phenyl pyrazoles in a typical nucleophilic substitution reaction. The reaction rate constants are hypothetical but are scaled to reflect the known differences in reactivity between benzylic bromides and chlorides.
| Parameter | Bromomethyl Phenyl Pyrazole | Chloromethyl Phenyl Pyrazole | Reference Compound (Benzyl Bromide) | Reference Compound (Benzyl Chloride) |
| Relative Reaction Rate | Faster | Slower | ~10-50x faster than Benzyl Chloride | Baseline |
| Typical Reaction Time | Shorter (minutes to a few hours) | Longer (several hours to days) | Shorter | Longer |
| Reaction Conditions | Milder (often proceeds at room temp) | More forcing (may require heating) | Milder | More forcing |
| Leaving Group Ability | Excellent | Good | Excellent | Good |
| Applications | Rapid covalent modification, synthesis of probes where high reactivity is desired. | Controlled covalent modification, applications requiring greater stability. | General purpose alkylating agent. | General purpose alkylating agent. |
Experimental Protocols
To facilitate a direct comparison of reactivity in your own laboratory setting, we provide a detailed experimental protocol for a competitive reaction, as well as a method for monitoring the reaction kinetics via High-Performance Liquid Chromatography (HPLC).
Synthesis of Starting Materials
1. Synthesis of 4-(Bromomethyl)-1-phenyl-1H-pyrazole:
This can be achieved via the radical bromination of 4-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or acetonitrile.
2. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one:
A detailed synthesis for a related chloromethyl phenyl pyrazole derivative has been reported.[1] This involves the treatment of the corresponding hydroxymethyl precursor with a chlorinating agent like thionyl chloride. A similar approach can be adapted for the synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole from 4-(hydroxymethyl)-1-phenyl-1H-pyrazole.
Experimental Protocol for Reactivity Comparison
Objective: To qualitatively and quantitatively compare the reactivity of 4-(bromomethyl)-1-phenyl-1H-pyrazole and 4-(chloromethyl)-1-phenyl-1H-pyrazole towards a common nucleophile.
Materials:
-
4-(Bromomethyl)-1-phenyl-1H-pyrazole
-
4-(Chloromethyl)-1-phenyl-1H-pyrazole
-
A suitable nucleophile (e.g., sodium azide, potassium iodide, or a thiol-containing compound)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of 4-(bromomethyl)-1-phenyl-1H-pyrazole, 4-(chloromethyl)-1-phenyl-1H-pyrazole, the chosen nucleophile, and the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a reaction vial, combine 1.0 mL of the 4-(bromomethyl)-1-phenyl-1H-pyrazole stock solution, 1.0 mL of the 4-(chloromethyl)-1-phenyl-1H-pyrazole stock solution, and 1.0 mL of the internal standard stock solution.
-
Initiate the reaction by adding 1.0 mL of the nucleophile stock solution. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with 900 µL of a 50:50 acetonitrile/water mixture.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the HPLC system.
-
Use a suitable C18 column and a gradient elution method to separate the reactants, products, and the internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and products at each time point.
-
Normalize the peak areas to the internal standard to correct for injection volume variations.
-
Plot the concentration of the starting materials and products as a function of time to determine the reaction rates.
-
Visualization of Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing the reactivity of halomethyl phenyl pyrazoles.
Caption: Simplified MAP Kinase signaling pathway with a potential point of covalent inhibition.
Role in Drug Discovery and Signaling Pathways
Halomethyl phenyl pyrazoles are of significant interest in drug discovery, particularly in the development of covalent inhibitors. These compounds can form a permanent covalent bond with a specific amino acid residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrazole-based compounds have been successfully developed as inhibitors of key kinases in this pathway, such as MEK and ERK. The enhanced reactivity of a bromomethyl group could be strategically employed to design highly potent and selective covalent inhibitors that target a non-catalytic cysteine residue near the ATP-binding pocket of these kinases. This covalent engagement can offer several advantages, including prolonged duration of action and increased efficacy. The choice between a bromomethyl and a chloromethyl derivative would depend on the desired balance between reactivity and selectivity, with the more reactive bromomethyl compound potentially leading to more off-target effects if not carefully designed.
Conclusion
The reactivity of halomethyl phenyl pyrazoles is a critical consideration in their application as chemical probes and covalent inhibitors. Bromomethyl derivatives offer significantly higher reactivity, enabling rapid and efficient modification of target molecules under mild conditions. In contrast, chloromethyl analogues provide a more controlled reactivity, which can be advantageous in scenarios where greater stability or selectivity is required. By understanding the fundamental differences in their reactivity and employing the experimental approaches outlined in this guide, researchers can make informed decisions in the design and execution of their synthetic and pharmacological studies, ultimately accelerating the discovery of new and effective therapeutics.
References
The Pivotal Pyrazole: A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-pyrazole Analogs
For researchers and drug development professionals, the 1-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1-phenyl-1H-pyrazole analogs, with a focus on their anticancer and kinase inhibitory activities. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of how structural modifications influence biological outcomes.
The pyrazole nucleus is a five-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The versatility of the pyrazole core allows for substitutions at various positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to enhance its interaction with specific biological targets.[1]
Anticancer Activity: Targeting Cellular Proliferation
1-Phenyl-1H-pyrazole derivatives have emerged as a promising class of anticancer agents, with studies revealing that specific substitutions on both the pyrazole and the phenyl rings are critical for their cytotoxic effects.[3][4]
A series of novel 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines.[3] The key findings from these studies, summarized in the table below, highlight the importance of substitutions at the 4 and 5-positions of the pyrazole ring.
| Compound ID | R1 (Position 4) | R2 (Position 5) | A549 (Lung) IC50 (µM) | HepG2 (Hepatocellular) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Doxorubicin | - | - | 5.93 | 34.24 | - | 20.85 |
| Compound 2 | H | H | >100 | 9.13 | >100 | >100 |
| Compound 7 | Arylidene | H | 6.52 | >100 | >100 | 16.52 |
| Compound 9c | Arylidene (4-chlorophenyl) | H | <5 | <10 | <10 | <15 |
| Data synthesized from multiple sources indicating general trends; specific values are illustrative.[3] |
The introduction of an arylidene moiety at position 4 of the pyrazole ring generally enhanced the cytotoxic activity, with the 4-chlorophenyl derivative (Compound 9c) showing the most potent effects across multiple cell lines.[3]
Experimental Protocol: SRB (Sulphorhodamine B) Assay for Cytotoxicity
The in vitro cytotoxic activity of the 1-phenyl-1H-pyrazole analogs is commonly determined using the Sulphorhodamine B (SRB) assay. This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.
Methodology:
-
Cell Plating: Cancer cell lines (e.g., A549, HepG2, HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for 48-72 hours.
-
Cell Fixation: Following incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[3]
Kinase Inhibition: A Key Mechanism of Action
Many 1-phenyl-1H-pyrazole analogs exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5][6] Their ability to fit into the ATP-binding pocket of kinases makes them attractive candidates for targeted cancer therapy.[7]
For instance, a series of 5-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of the BRAFV600E mutant kinase, a key driver in melanoma and other cancers.[8] The SAR studies for these compounds are summarized below.
| Compound ID | R1 (at C3 of Pyrazole) | R2 (on N1-phenyl) | BRAFV600E IC50 (µM) | WM266.4 (Melanoma) IC50 (µM) | A375 (Melanoma) IC50 (µM) |
| Vemurafenib | - | - | 0.024 | 0.15 | 0.28 |
| Compound 269 | Substituted Amide | 3-fluoro | 0.33 | 2.63 | 3.16 |
| Data is illustrative of trends reported in the literature.[8] |
These studies indicate that modifications at the C3 and N1 positions of the 1-phenyl-1H-pyrazole scaffold are critical for potent BRAF inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the pyrazole analogs against specific kinases is typically evaluated using an in vitro kinase assay.
Methodology:
-
Reaction Mixture Preparation: The assay is performed in a buffer solution containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using commercially available kits (e.g., Kinase-Glo®) that measure the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[5]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of the SAR of 1-phenyl-1H-pyrazole analogs.
Caption: General workflow for the structure-activity relationship (SAR) studies of 1-phenyl-1H-pyrazole analogs.
Caption: Simplified MAPK/ERK signaling pathway, a common target for 1-phenyl-1H-pyrazole kinase inhibitors.
Caption: Key positions for substitution on the 1-phenyl-1H-pyrazole scaffold that influence biological activity.
Conclusion and Future Directions
The 1-phenyl-1H-pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of targeted substitutions in determining the potency and selectivity of these analogs. Future research will likely focus on the development of more sophisticated analogs with improved pharmacokinetic profiles and the exploration of this scaffold against a wider range of biological targets. The systematic approach of synthesizing and screening libraries of these compounds, guided by the principles of SAR, will undoubtedly lead to the identification of new and effective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
A Comparative Analysis of the Biological Efficacy of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole Derivatives and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole derivatives and the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib. The analysis focuses on their anti-inflammatory, analgesic, and anticancer properties, supported by available experimental data on structurally related pyrazole compounds. While direct comparative studies on the specific this compound moiety are limited in publicly accessible literature, this guide leverages data from closely related analogues, such as (4-bromophenyl) and (4-methylphenyl) pyrazole derivatives, to provide a valuable comparative perspective.
Executive Summary
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed medication for managing pain and inflammation.[1][2][3] The pyrazole scaffold, a core component of celecoxib, has been a fertile ground for the development of novel therapeutic agents with a wide range of biological activities. This guide explores a class of pyrazole derivatives featuring a 4-(bromomethyl)phenyl substituent at the N1 position, evaluating their potential to offer comparable or superior efficacy to celecoxib. The available data on analogous compounds suggest that certain pyrazole derivatives exhibit potent anti-inflammatory and anticancer activities, with some demonstrating superior COX-2 selectivity and a potentially better safety profile than celecoxib.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from studies on pyrazole derivatives structurally related to this compound, in comparison with celecoxib.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 2.16 | >4.63 | [1] |
| Pyrazole-pyridazine hybrid (6e) (Bromo derivative) | - | 2.51 | - | [1] |
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) | - | Less potent than celecoxib | - | [3][4] |
| Various Novel Pyrazole Derivatives | - | More effective than celecoxib | Superior to celecoxib | [5] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Derivative | Dose | % Inhibition of Edema | Reference |
| Celecoxib | - | - | - |
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) | - | Promising anti-inflammatory effect | [3] |
Note: Data for direct comparison of edema inhibition percentages were not available in the reviewed literature.
Table 3: In Vitro Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide (PRZ) | HCT-116 (Colon) | Complete growth inhibition at 10 µM | [2] |
| NCI-H522 (Lung) | Up to 90% growth inhibition at 10 µM | [2] | |
| U251 (Glioblastoma) | Up to 90% growth inhibition at 10 µM | [2] | |
| Celecoxib | Various | Varies depending on cell line | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives and celecoxib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare serial dilutions of the test compounds and celecoxib in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and celecoxib suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (n=6 per group): vehicle control, celecoxib (positive control), and test compound groups at various doses.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, celecoxib, or test compounds orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage increase in paw volume (edema) for each group compared to the initial volume.
-
Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, NCI-H522, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and celecoxib dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or celecoxib for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these compounds.
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives and celecoxib.
Caption: General experimental workflow for the evaluation of this compound derivatives.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjb.ro [rjb.ro]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Assay Validation of Novel Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful kinase inhibitors.[1] This guide provides a comprehensive framework for the in vitro validation of novel pyrazole-based kinase inhibitors, offering a comparative analysis of representative compounds, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison of Novel Pyrazole-Based Inhibitors
The initial step in validating a novel kinase inhibitor involves determining its potency and selectivity. This is typically achieved by screening the compound against a panel of kinases and determining the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
This guide uses two exemplary novel pyrazole-based inhibitors, Afuresertib (an Akt inhibitor) and Prexasertib (a CHK1 inhibitor), for comparative purposes. Staurosporine, a potent but non-selective kinase inhibitor, is included as a reference.
It is important to note that the following data has been compiled from various sources, and direct comparison should be made with caution due to potential differences in assay conditions.[2]
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Selectivity Profile (IC50 in nM for other kinases) | Reference(s) |
| Afuresertib | Akt1, Akt2, Akt3 | Ki: 0.08 (Akt1), 2 (Akt2), 2.6 (Akt3) | GSK3β (downstream substrate phosphorylation inhibited) | [3][4] |
| Prexasertib | CHK1 | <1 | CHK2 (8), RSK family (9) | [1][5] |
| Staurosporine | Broad Spectrum | ~1-20 (varies by kinase) | PKC (1-5), PKA (7), CAMKII (20), and many others | [6] |
Experimental Protocols
Accurate and reproducible data are fundamental to the validation of novel inhibitors. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Novel pyrazole-based inhibitors (and control compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Assay Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Kinase Reaction:
-
Add 10 µL of the kinase enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a mixture containing ATP and the specific substrate. The ATP concentration should be near the Km value for the kinase to accurately measure competitive inhibition.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel pyrazole-based inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Target Engagement in Cells (Western Blot for Phospho-Akt)
This protocol is for determining the effect of an Akt inhibitor, such as Afuresertib, on the phosphorylation of its downstream target.
Materials:
-
Cancer cell line
-
Novel pyrazole-based inhibitor (e.g., Afuresertib)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473) and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and transfer apparatus
-
PVDF membrane
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with various concentrations of the inhibitor for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein and the vehicle control.
Visualizing Pathways and Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is a common target for pyrazole-based inhibitors like Afuresertib.[1][7]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
In Vitro Validation Workflow for Novel Kinase Inhibitors
A systematic workflow is essential for the efficient and thorough in vitro validation of novel kinase inhibitors.[8][9]
Caption: A streamlined workflow for the in vitro validation of novel kinase inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Crystallographic Analysis of Brominated Phenyl-Pyrazole Derivatives
A guide for researchers and drug development professionals on the structural insights into 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole analogues and their potential role in signal pathway inhibition.
This guide provides a comparative analysis of the X-ray crystallographic data of several pyrazole derivatives structurally related to this compound. While the precise crystal structure for this compound is not publicly available, this guide leverages data from closely related brominated phenyl-pyrazole compounds to offer valuable structural insights. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties through the inhibition of key signaling pathways.[1][2]
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for selected 1-phenyl-1H-pyrazole derivatives containing a bromine atom on the phenyl ring. This data allows for a comparative understanding of how different substitution patterns on the pyrazole and phenyl rings influence the crystal packing and molecular geometry.
Table 1: Crystallographic Data for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
| Parameter | Molecule 1 | Molecule 2 |
| Chemical Formula | C₁₆H₁₁BrN₂O | C₁₆H₁₁BrN₂O |
| Molecular Weight | 327.18 | 327.18 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 9.6716 (8) | 9.6716 (8) |
| b (Å) | 11.4617 (9) | 11.4617 (9) |
| c (Å) | 13.8257 (10) | 13.8257 (10) |
| α (°) | 113.497 (5) | 113.497 (5) |
| β (°) | 92.753 (6) | 92.753 (6) |
| γ (°) | 93.753 (6) | 93.753 (6) |
| Volume (ų) | 1397.91 (19) | 1397.91 (19) |
| Z | 4 | 4 |
| Temperature (K) | 298 | 298 |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.052 | 0.052 |
| Ref. | [3] | [3] |
Table 2: Crystallographic Data for an Alternative 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Structure
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁BrN₂O |
| Molecular Weight | 327.18 |
| Crystal System | Monoclinic |
| Space Group | Not Specified |
| a (Å) | 17.7233 (4) |
| b (Å) | 3.8630 (1) |
| c (Å) | 20.4224 (5) |
| β (°) | 110.137 (3) |
| Volume (ų) | 1312.75 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Cu Kα |
| R-factor | 0.025 |
| Ref. | [4] |
Experimental Protocols
Synthesis of 4-(Bromomethyl)-1-phenyl-1H-pyrazole
The synthesis of the target compound's scaffold typically involves a multi-step process. A common route is the bromination of a methyl-substituted pyrazole precursor.[5]
-
Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde: This can be achieved via the Vilsmeier-Haack reaction of 1-phenyl-1H-pyrazole.[5]
-
Reduction to 4-(Hydroxymethyl)-1-phenyl-1H-pyrazole: The carbaldehyde is then reduced to the corresponding alcohol.
-
Bromination: The alcohol is subsequently treated with a brominating agent, such as phosphorus tribromide or hydrogen bromide, to yield 4-(bromomethyl)-1-phenyl-1H-pyrazole.[5]
An alternative approach involves the direct radical bromination of 4-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[5]
Single-Crystal X-ray Diffraction Protocol
A generalized protocol for the X-ray diffraction analysis of pyrazole derivatives is as follows:[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations, using either Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².
Potential Biological Activity and Signaling Pathway
Pyrazole derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of protein kinases.[6] The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, is a common target for anticancer drug development.[7][8][9] The structural features of this compound derivatives make them potential candidates for inhibiting kinases within this pathway.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a pyrazole derivative.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by a pyrazole derivative.
This guide provides a foundational understanding of the crystallographic properties of brominated phenyl-pyrazole derivatives and their potential relevance in drug discovery. Further experimental work is necessary to determine the specific crystal structure of this compound and to fully elucidate its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the analysis of pyrazole derivatives, a critical class of compounds in pharmaceuticals, agrochemicals, and material sciences. We will delve into the performance of Liquid Chromatography-HRMS (LC-HRMS) and Gas Chromatography-HRMS (GC-HRMS), offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison: LC-HRMS vs. GC-HRMS for Pyrazole Analysis
The choice between LC-HRMS and GC-HRMS for the analysis of pyrazole derivatives is contingent on the specific properties of the analyte and the research question at hand. LC-HRMS is generally favored for its applicability to a wider range of pyrazole derivatives, including those that are non-volatile or thermally labile. In contrast, GC-HRMS offers excellent separation for volatile and semi-volatile pyrazoles, particularly for isomer differentiation.[1]
Below is a summary of key performance metrics for each technique based on published data for representative pyrazole compounds.
| Performance Metric | LC-HRMS (for Pyrazole Fungicides) | GC-HRMS (for 3-Methylpyrazole) | References |
| Linear Range | Not explicitly stated, but excellent linearity (R² ≥ 0.990) observed. | 0.1 - 10 µg/mL | [2][3] |
| Correlation Coefficient (r²) | ≥ 0.990 | > 0.995 | [2][3] |
| Limit of Detection (LOD) | Below 3.0 μg/kg | 0.05 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | Not exceeding 9 μg/kg | 0.1 µg/mL | [2][3] |
| Precision (%RSD) | < 20.9% | < 15% | [2][3] |
| Accuracy (Recovery %) | 70.0% to 108% | 85 - 115% | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of pyrazole derivatives using LC-HRMS and GC-HRMS.
LC-HRMS Protocol for the Analysis of Pyrazole Fungicides
This protocol is adapted from a method for the simultaneous determination of five novel pyrazole fungicides in various food matrices.[2]
1. Sample Preparation (QuEChERS Method)
-
Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Salting Out: Add magnesium sulfate and sodium chloride, shake vigorously, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a tube containing primary secondary amine (PSA) and C18 sorbents, vortex, and centrifuge.
-
Final Solution: Collect the supernatant, evaporate to dryness, and reconstitute in a suitable solvent for LC-HRMS analysis.
2. LC-HRMS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan and data-dependent MS/MS.
GC-HRMS Protocol for the Analysis of Pyrazole Isomers
This protocol is based on a method for the separation and quantification of pyrazole isomers in industrial mixtures.[1]
1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a suitable solvent such as methanol or dichloromethane.[1]
-
Internal Standard: Add a known amount of an internal standard if quantitative analysis is required.
2. GC-HRMS Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250 °C.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF).
-
Ionization Source: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations for a typical HRMS workflow and a relevant metabolic pathway involving a pyrazole-containing drug.
Experimental Workflow for HRMS Analysis of Pyrazole Derivatives
The following diagram illustrates the general steps involved in the analysis of pyrazole derivatives using HRMS, from sample collection to data interpretation.
Caption: General experimental workflow for HRMS analysis of pyrazole derivatives.
Metabolic Pathway of Celecoxib
Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole core. Understanding its metabolism is crucial for drug development and clinical practice. The primary metabolic pathway involves oxidation of the methyl group.[4][5][6][7]
Caption: Major metabolic pathway of the pyrazole-containing drug, Celecoxib.
Signaling Pathway of Sildenafil
Sildenafil, another prominent drug with a pyrazole core, functions by inhibiting phosphodiesterase type 5 (PDE5), leading to smooth muscle relaxation. This mechanism is central to its therapeutic effects.[8][9][10][11]
Caption: Simplified signaling pathway of the pyrazole-containing drug, Sildenafil.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical factor that dictates the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole, a versatile building block in medicinal chemistry.[1] We present supporting experimental protocols and data to facilitate the selection of the most suitable methods for your laboratory's needs.
Synthesis and Potential Impurities
The synthesis of this compound is commonly achieved through the free-radical bromination of 1-(p-tolyl)-1H-pyrazole using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent.[1] While effective, this reaction can lead to several impurities, including unreacted starting material, the corresponding alcohol (from hydrolysis of the product), and over-brominated byproducts. Thorough purification, typically by recrystallization or column chromatography, is essential to obtain a high-purity product.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach is recommended for a comprehensive purity assessment. The following sections compare the utility of various analytical methods in evaluating the purity of this compound, presenting hypothetical data for a crude and a purified sample.
HPLC is a robust quantitative technique for assessing the purity of non-volatile and thermally sensitive organic compounds.[1] A reversed-phase method is typically employed for this compound.
Table 1: Comparative HPLC Purity Data
| Sample | Retention Time (min) | Area % | Identity |
| Crude Product | 2.8 | 15.2% | 1-(p-tolyl)-1H-pyrazole |
| 5.4 | 82.5% | This compound | |
| 4.1 | 2.3% | 1-(4-(hydroxymethyl)phenyl)-1H-pyrazole | |
| Purified Product | 5.4 | >99.5% | This compound |
GC-MS is highly effective for separating and identifying volatile impurities. For brominated compounds, care must be taken to use appropriate GC conditions to avoid thermal degradation.[2]
Table 2: Comparative GC-MS Purity Data
| Sample | Retention Time (min) | Area % (TIC) | Identity (from MS) |
| Crude Product | 4.5 | 14.8% | 1-(p-tolyl)-1H-pyrazole |
| 7.2 | 83.1% | This compound | |
| 6.3 | 2.1% | 1-(4-(hydroxymethyl)phenyl)-1H-pyrazole | |
| Purified Product | 7.2 | >99.5% | This compound |
¹H NMR spectroscopy is an indispensable tool for structural confirmation and can provide a quantitative purity assessment if an internal standard is used. The chemical shifts and coupling patterns are indicative of the molecular structure.
Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Sample | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Crude Product | 7.95 | s | 1H | Pyrazole H |
| 7.68 | d | 2H | Phenyl H | |
| 7.45 | d | 2H | Phenyl H | |
| 7.28 | s | 1H | Pyrazole H | |
| 4.55 | s | 2H | -CH₂Br | |
| 2.40 | s | ~0.45H | -CH₃ (impurity) | |
| Purified Product | 7.95 | s | 1H | Pyrazole H |
| 7.68 | d | 2H | Phenyl H | |
| 7.45 | d | 2H | Phenyl H | |
| 7.28 | s | 1H | Pyrazole H | |
| 4.55 | s | 2H | -CH₂Br |
Note: In the crude product, the presence of a singlet at ~2.40 ppm indicates unreacted 1-(p-tolyl)-1H-pyrazole. The integration of this peak relative to the product peaks allows for an estimation of purity.
The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting point range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Table 4: Comparative Melting Point Data
| Sample | Melting Point Range (°C) | Literature Value (°C)[3] |
| Crude Product | 72-77 °C | 77-79 °C |
| Purified Product | 77.5-78.5 °C | 77-79 °C |
Experimental Protocols
-
Dissolve 1-(p-tolyl)-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Apparatus: Digital melting point apparatus.
-
Procedure: Place a small amount of the finely ground, dry sample into a capillary tube. Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point and record the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Conclusion
The comprehensive assessment of the purity of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS provide excellent quantitative data on purity and impurity profiles, while ¹H NMR confirms the structural identity of the product and can reveal the presence of proton-containing impurities. Melting point analysis serves as a rapid and straightforward qualitative check of purity. For rigorous quality control in research and drug development, employing at least two of these methods is highly recommended to ensure the reliability of the synthesized intermediate.
References
- 1. 4-(bromomethyl)-1-phenyl-1H-pyrazole | Benchchem [benchchem.com]
- 2. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
- 3. 368869-85-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ijcpa.in [ijcpa.in]
Bridging the Gap: Cross-Validation of In Silico Docking and In Vitro Experiments for Accelerated Drug Discovery
A comparative guide for researchers on the synergistic use of computational and experimental data in the identification of novel therapeutic agents.
In the quest for novel therapeutics, the integration of computational and experimental approaches has become paramount. This guide provides a comprehensive framework for the cross-validation of in silico molecular docking studies with in vitro experimental results, using the inhibition of Human Neutrophil Elastase (HNE) as a compelling case study. HNE, a serine protease, is a key therapeutic target in a variety of inflammatory diseases, making the accurate identification of its inhibitors a significant focus of drug discovery efforts.
Data Presentation: Computational Predictions vs. Experimental Observations
The synergy between computational docking and experimental validation is powerfully illustrated by comparing the predicted binding affinities (docking scores) of potential inhibitors with their experimentally determined inhibitory concentrations (IC50). A lower docking score generally indicates a more favorable binding interaction, which should correlate with a lower IC50 value, signifying a more potent inhibitor. The following table summarizes such a cross-validation for a selection of natural compounds against HNE.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Quercetin | -6.538 | 46.42 |
| Isochlorogenic acid A | -7.607 | 171.3 |
| Chlorogenic acid | -7.183 | 203.3 |
| Vilangin | -50.1 | Not Reported |
| Thymoquinone | -18.1 | Not Reported |
Data compiled from multiple sources.[1][2][3]
Experimental & Computational Protocols
A robust cross-validation strategy relies on meticulously detailed and reproducible protocols for both the in silico and in vitro components of the study.
Human Neutrophil Elastase (HNE) Inhibition Assay (In Vitro)
This spectrophotometric assay quantifies the inhibitory effect of a compound on HNE activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified enzyme
-
HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay buffer to achieve final desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, HNE enzyme solution, and the test compound solutions. Include controls with no inhibitor (enzyme control) and no enzyme (blank).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HNE substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of p-nitroaniline release from the substrate is proportional to HNE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration.[4][5]
Molecular Docking of HNE Inhibitors (In Silico)
Computational docking predicts the preferred binding mode and affinity of a ligand to a protein target.
Objective: To predict the binding affinity and interaction patterns of test compounds with the active site of HNE.
Software: Discovery Studio, AutoDock Vina, or similar molecular modeling software.
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of HNE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand or known active site residues.[2]
-
Ligand Preparation: Generate the 3D structures of the test compounds and optimize their geometries to obtain low-energy conformations.
-
Docking Simulation: Perform the docking calculations using the prepared protein and ligands. The software will explore various possible binding poses of the ligand within the defined binding site and calculate a docking score for each pose, which estimates the binding free energy.
-
Pose Analysis: Analyze the top-ranked docking poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the HNE active site. The pose with the most favorable docking score and realistic interactions is considered the most likely binding mode.
Visualizing the Workflow and Biological Context
To better understand the interplay between computational and experimental approaches, as well as the biological significance of HNE inhibition, the following diagrams illustrate the cross-validation workflow and a relevant signaling pathway.
The signaling pathway below illustrates how Human Neutrophil Elastase (HNE) can trigger a cascade of events leading to the expression of MUC1, a mucin involved in inflammatory airway diseases. Inhibiting HNE can disrupt this pathway, highlighting the therapeutic potential of the identified compounds.
By systematically combining predictive computational models with robust experimental validation, researchers can significantly enhance the efficiency and effectiveness of the drug discovery pipeline. This integrated approach not only accelerates the identification of promising lead compounds but also provides a deeper understanding of their mechanism of action at a molecular level.
References
Safety Operating Guide
Proper Disposal of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole is a critical component of laboratory safety and environmental responsibility. Due to its chemical properties as a brominated organic compound and a pyrazole derivative, it must be treated as hazardous waste. Adherence to the following procedural guidelines is essential to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound and its waste requires stringent safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of dust or vapors. |
In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1] For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a systematic and compliant manner. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions, must be classified as hazardous waste.[2][4]
-
This waste stream should be segregated from other laboratory waste, particularly from incompatible materials such as strong oxidizing agents.[5]
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste in a dedicated, sealable, and chemically compatible container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container suitable for halogenated organic waste.[6]
-
Ensure containers are in good condition, free from leaks or cracks, and are kept closed except when adding waste.[5]
3. Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
Indicate the start date of waste accumulation on the label.
4. Storage:
-
Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.[4]
-
This area should be well-ventilated, secure, and away from general laboratory traffic.[4]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
5. Professional Disposal:
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
Disposal Workflow
Caption: Disposal workflow for this compound.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound and structurally similar compounds. The core principle is the proper identification, segregation, and professional disposal of hazardous chemical waste. No experimental protocols for hazard assessment were conducted for this guidance; instead, existing safety data has been synthesized to provide a clear operational plan. Always consult your institution's specific EHS guidelines and the manufacturer's most recent Safety Data Sheet for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for Handling 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole, including operational protocols and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure user safety.
| Protection Type | Recommended Equipment | Specification and Usage Notes |
| Eye and Face Protection | Safety goggles or a face shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.[3][4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] |
| Body Protection | Protective clothing (e.g., lab coat, coveralls) | Wash contaminated clothing before reuse.[1][3] |
Experimental Workflow for Safe Handling
A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following diagram outlines the key steps to be followed.
Caption: A stepwise workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Spillage and Disposal Plan
Proper containment and disposal of spills and waste are critical to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[3]
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[3][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Protocol: All waste containing this compound should be treated as hazardous waste.
Caption: A clear plan for the safe disposal of waste containing this compound.
Key Disposal Considerations:
-
Containerization: Use chemically compatible, properly labeled, and sealed containers for waste collection.[8]
-
Segregation: Do not mix with non-hazardous waste. Keep halogenated organic waste separate from other chemical waste streams.[8]
-
Professional Disposal: Arrange for disposal through a licensed and qualified hazardous waste management company, in accordance with local, state, and federal regulations.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
